HA-100
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of HA-100, a Protein Kinase Inhibitor
Introduction
This compound, also known as N-(2-aminoethyl)-5-isoquinolinesulfonamide, is a cell-permeable, potent inhibitor of several serine/threonine protein kinases.[1][2] It belongs to the isoquinolinesulfonamide class of compounds and serves as a valuable tool in cellular biology research, particularly for investigating signaling pathways regulated by cyclic nucleotides.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key signaling pathways, quantitative inhibition data, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for this compound is as a competitive inhibitor with respect to adenosine triphosphate (ATP).[1][4] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This compound exerts its inhibitory effect by binding to the ATP-binding site on the catalytic domain of the kinase, thereby preventing ATP from binding and blocking the phosphorylation of target substrates.[1][4][5] This competitive inhibition is a common mechanism for many small-molecule kinase inhibitors.[6]
Figure 1: ATP-Competitive Inhibition by this compound.
Quantitative Inhibition Data
This compound exhibits inhibitory activity against a range of protein kinases, with varying potency. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for key targets.
Table 1: IC50 Values for this compound Against Various Protein Kinases
| Target Protein Kinase | IC50 (μM) | Reference |
| cGMP-dependent Protein Kinase (PKG) | 4 | [1][2] |
| cAMP-dependent Protein Kinase (PKA) | 8 | [1][2] |
| Protein Kinase C (PKC) | 12 | [1][2] |
| Myosin Light Chain Kinase (MLCK) | 240 | [1] |
Table 2: Ki Values for this compound
| Target Protein Kinase | Ki (μM) | Reference |
| cGMP-dependent Protein Kinase (PKG) | 1.4 | [3] |
| cAMP-dependent Protein Kinase (PKA) | 2.3 | [3] |
| Protein Kinase C (PKC) | 6.5 | [1] |
| Myosin Light Chain Kinase (MLCK) | 61 | [1] |
Key Signaling Pathways Affected
The primary physiological effect of this compound observed in research is the relaxation of vascular smooth muscle.[3] This is achieved through the inhibition of kinases that are essential for the contractile process.
Smooth Muscle Contraction and Relaxation
Vascular smooth muscle contraction is initiated by an increase in intracellular calcium (Ca2+), which activates Myosin Light Chain Kinase (MLCK).[7] MLCK then phosphorylates the myosin light chain, leading to muscle contraction. This compound induces relaxation by inhibiting key kinases in this pathway, particularly PKA and PKG, which promote relaxation, and to a lesser extent, MLCK itself.[1][3] The inhibition of these pathways leads to a decrease in myosin light chain phosphorylation and subsequent smooth muscle relaxation.[3]
Figure 2: this compound Inhibition of Smooth Muscle Contraction.
Experimental Protocols
The following sections outline the general methodologies used to characterize the inhibitory action of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 and Ki values of an inhibitor against a specific kinase. A common method is a radiometric assay using [γ-³²P]-ATP.
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and MgCl₂.
-
Inhibitor Addition: Varying concentrations of this compound (typically dissolved in DMSO) are added to the reaction mixture.[8]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]-ATP.[9]
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[9]
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]-ATP, often by spotting the mixture onto phosphocellulose paper and washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.[10]
Figure 3: In Vitro Kinase Inhibition Assay Workflow.
Vascular Smooth Muscle Relaxation Assay
This ex vivo assay measures the effect of this compound on the contractility of isolated vascular tissue.
General Protocol:
-
Tissue Preparation: A section of an artery (e.g., rabbit aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3]
-
Contraction Induction: The arterial strip is pre-contracted with an agonist such as phenylephrine or a high concentration of potassium chloride.[3]
-
This compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Tension Measurement: The isometric tension of the muscle strip is continuously recorded using a force transducer.
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension. A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) for relaxation.
Conclusion
This compound is a well-characterized protein kinase inhibitor that acts through ATP-competitive inhibition. Its primary targets include PKA, PKG, and PKC, with a weaker effect on MLCK.[1][2][3] This profile makes it a potent vasodilator and a valuable pharmacological tool for studying the roles of these kinases in various cellular processes, most notably in the regulation of smooth muscle tone.[3] The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PKA | Myosin | PKC | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Targets of HA-100: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100 is a potent, cell-permeable isoquinolinesulfonamide derivative that functions as a broad-spectrum protein kinase inhibitor. It has been widely utilized in cell biology research to probe the roles of various signaling pathways. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target identification and characterization, and visual representations of the key signaling pathways it modulates.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary kinase targets is summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of the compound's efficacy.
| Target Kinase | IC50 (µM) | Ki (µM) | Notes |
| cGMP-dependent Protein Kinase (PKG) | 4[1][2][3][4][5][6][7][8] | - | |
| cAMP-dependent Protein Kinase (PKA) | 8[1][2][3][4][5][6][7][8][9][10] | - | |
| Protein Kinase C (PKC) | 12[1][2][3][4][5][6][7][8][9][10] | 6.5[1][6][7] | Competitive with respect to ATP[1][6][7] |
| Myosin Light Chain Kinase (MLCK) | 240[1][2][3][5][6][7][8] | 61[1][6] | Competitive with respect to ATP[1][6] |
| Rho-associated coiled-coil containing protein Kinase (ROCK) | - | - | This compound is also widely used as a ROCK inhibitor[1][8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of this compound against its target kinases using a radiometric assay, a classic and direct method for measuring kinase activity.
a. Materials and Reagents:
-
Purified recombinant kinase (PKA, PKC, PKG, or MLCK)
-
Specific peptide substrate for each kinase
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase reaction buffer.
-
Initiate Reaction: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mix and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for ROCK Inhibition
This protocol describes a cell-based ELISA to assess the inhibitory effect of this compound on ROCK activity by measuring the phosphorylation of a downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).
a. Materials and Reagents:
-
Human cell line (e.g., HeLa or vascular smooth muscle cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microplate coated with an anti-MYPT1 capture antibody
-
Primary antibody specific for phosphorylated MYPT1 (pMYPT1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
b. Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with the cell lysis buffer.
-
ELISA:
-
Add the cell lysates to the anti-MYPT1 coated microplate and incubate to allow capture of total MYPT1.
-
Wash the plate and add the primary antibody against pMYPT1. Incubate to allow binding to the phosphorylated protein.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate. A color change will indicate the presence of pMYPT1.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Normalize the pMYPT1 signal to the total protein concentration in each well. Calculate the percentage of inhibition of MYPT1 phosphorylation for each this compound concentration and determine the IC50 value as described above.
Mandatory Visualizations
Signaling Pathways
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for kinase inhibitor profiling.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Rho-associated kinase blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and force in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. stemcell.com [stemcell.com]
HA-100: A Technical Guide for Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule HA-100 and its application in stem cell research. This compound is a versatile protein kinase inhibitor known to enhance the survival and cloning efficiency of human pluripotent stem cells (hPSCs), particularly following single-cell dissociation. This document details its mechanism of action, offers quantitative data on its activity, and provides detailed experimental protocols for its use in stem cell culture.
Introduction to this compound
This compound is an isoquinoline-based small molecule that functions as a potent, cell-permeable inhibitor of several protein kinases.[1][2] While it inhibits a range of kinases, its utility in stem cell biology is primarily attributed to its role as a Rho-associated kinase (ROCK) inhibitor. Dissociation of human pluripotent stem cells into single cells typically induces significant apoptosis, a phenomenon known as anoikis, which severely limits applications like single-cell cloning, gene editing, and high-throughput screening. The application of ROCK inhibitors like this compound has become a cornerstone technique to mitigate this stress response and dramatically improve cell viability and recovery.[3][4]
Mechanism of Action
This compound exerts its pro-survival effect on stem cells primarily by inhibiting the ROCK signaling pathway. When hPSCs are detached from the extracellular matrix and dissociated from each other, the RhoA-ROCK pathway becomes hyperactivated, leading to downstream effects on the actin cytoskeleton, contraction, and ultimately, apoptosis.
By inhibiting ROCK, this compound disrupts this signaling cascade, preventing the downstream phosphorylation of substrates that lead to cytoskeletal tension and cell death. This allows dissociated single stem cells to survive, re-attach, and proliferate.[3] In addition to its effects on ROCK, this compound also inhibits other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1]
Signaling Pathway Diagram
Quantitative Data
While extensive quantitative data for this compound in stem cell applications is less prevalent than for other ROCK inhibitors like Y-27632, its efficacy is cited in key literature for improving cloning efficiency.[1][4] The primary quantitative data available relates to its inhibitory concentrations (IC₅₀) against various protein kinases.
| Target Kinase | Reported IC₅₀ | Reference |
| cGMP-dependent Protein Kinase (PKG) | 4 µM | [1] |
| cAMP-dependent Protein Kinase (PKA) | 8 µM | [1] |
| Protein Kinase C (PKC) | 12 µM | [1] |
Table 1: Inhibitory concentrations of this compound against various protein kinases.
For stem cell applications, a working concentration of 10 µM is recommended, aligning with the standard effective concentration used for other ROCK inhibitors that demonstrate a significant increase in cell survival and attachment post-dissociation.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in common stem cell procedures.
Protocol: Improving hPSC Survival After Single-Cell Passaging
This protocol describes the use of this compound to enhance the viability of hPSCs when passaging as single cells.
Materials:
-
Human pluripotent stem cells (hPSCs) ready for passaging
-
This compound (Stock solution: 10 mM in sterile H₂O or DMSO)
-
Gentle cell dissociation reagent (e.g., Accutase)
-
Complete hPSC culture medium (e.g., mTeSR™ Plus)
-
Culture vessels coated with an appropriate matrix (e.g., Matrigel®)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
Procedure:
-
Preparation: Pre-warm hPSC culture medium, PBS, and dissociation reagent to 37°C. Prepare hPSC medium supplemented with a final concentration of 10 µM this compound.
-
Aspiration & Wash: Aspirate the spent medium from the hPSC culture vessel. Gently wash the cells once with PBS.
-
Dissociation: Add the pre-warmed gentle cell dissociation reagent to the vessel (e.g., 1 mL for one well of a 6-well plate). Incubate at 37°C for 3-5 minutes, or until cells lift from the surface.
-
Cell Collection: Gently pipette the cell suspension to create a single-cell suspension. Transfer the cells to a conical tube containing at least double the volume of pre-warmed hPSC medium to neutralize the dissociation reagent.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the prepared hPSC medium containing 10 µM this compound.
-
Cell Counting: Perform a viable cell count using a hemocytometer or automated cell counter.
-
Plating: Plate the cells onto the new pre-coated culture vessel at the desired density (e.g., 50,000 - 100,000 cells/cm²).
-
Incubation: Culture the cells in a 37°C, 5% CO₂ incubator. After 24 hours, replace the medium with fresh hPSC culture medium without this compound.
-
Ongoing Culture: Continue with standard daily medium changes.
Workflow Diagram: Single-Cell Passaging with this compound
Protocol: Improving hPSC Recovery After Cryopreservation
This protocol outlines the use of this compound to increase the viability and attachment of cryopreserved hPSCs upon thawing.
Materials:
-
Cryovial of hPSCs from liquid nitrogen storage
-
This compound (Stock solution: 10 mM in sterile H₂O or DMSO)
-
Complete hPSC culture medium (e.g., mTeSR™ Plus)
-
Culture vessels coated with an appropriate matrix (e.g., Matrigel®)
-
Water bath at 37°C
Procedure:
-
Preparation: Pre-warm hPSC medium to 37°C. Prepare a sufficient volume of medium supplemented with a final concentration of 10 µM this compound for plating.
-
Thawing: Quickly thaw the cryovial in the 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes).
-
Dilution: Sterilize the outside of the vial. In a sterile hood, slowly transfer the cell suspension from the vial into a conical tube containing 10 mL of pre-warmed basal hPSC medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the prepared hPSC medium containing 10 µM this compound.
-
Plating: Plate the entire cell suspension onto a new pre-coated culture vessel (e.g., one well of a 6-well plate).
-
Incubation: Culture the cells in a 37°C, 5% CO₂ incubator. Ensure even distribution of cell clumps. After 24 hours, perform a full medium change with fresh hPSC culture medium without this compound.
-
Ongoing Culture: Continue with standard daily medium changes. Colonies should become visible within a few days.
Conclusion
The small molecule this compound is an effective ROCK inhibitor that serves as a valuable tool in stem cell research. Its primary application is to significantly enhance the survival of human pluripotent stem cells following enzymatic dissociation and cryopreservation, thereby enabling more robust and efficient single-cell cloning and other downstream applications. While specific quantitative performance data is not as widely published as for other ROCK inhibitors, its efficacy is supported by key studies and its use can be reliably integrated into standard hPSC culture workflows. The protocols and data provided in this guide offer a comprehensive resource for researchers looking to leverage this compound to improve the consistency and success of their stem cell experiments.
References
The Multifaceted Role of HA-100 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of HA-100 in cellular signaling pathways. This compound, an isoquinoline derivative, is a versatile protein kinase inhibitor with significant implications for various cellular processes. This document outlines its mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its study, and visualizes the key signaling pathways it modulates.
Core Mechanism of Action: A Broad-Spectrum Kinase Inhibitor
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of several serine/threonine kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1] Furthermore, this compound is recognized for its inhibitory effects on Myosin Light Chain Kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK), positioning it as a valuable tool for dissecting a range of signaling cascades.[1][2]
Quantitative Inhibitory Activity of this compound and Related Compounds
The inhibitory potency of this compound and its close analog, Fasudil (HA-1077), against key kinases is summarized below. This data is crucial for designing experiments and interpreting results.
| Compound | Target Kinase | IC50 | Ki | Reference |
| This compound | cGMP-dependent Protein Kinase (PKG) | 4 µM | - | [1] |
| cAMP-dependent Protein Kinase (PKA) | 8 µM | - | [1] | |
| Protein Kinase C (PKC) | 12 µM | 6.5 µM | [1] | |
| Myosin Light Chain Kinase (MLCK) | 240 µM | 61 µM | [1] | |
| Fasudil (HA-1077) | ROCK1 | - | 0.33 µM | [2] |
| ROCK2 | 0.158 µM | - | [2] | |
| Protein Kinase A (PKA) | 4.58 µM | - | [2] | |
| Protein Kinase C (PKC) | 12.30 µM | - | [2] | |
| cGMP-dependent Protein Kinase (PKG) | 1.650 µM | - | [2] |
Key Signaling Pathways Modulated by this compound
This compound's inhibitory action on multiple kinases allows it to influence a variety of critical cellular signaling pathways. The primary pathway of interest for many researchers is the Rho/ROCK pathway, which governs fundamental processes such as cell adhesion, migration, and contraction.
The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, upon activation by extracellular signals, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to an increase in the phosphorylation of the Myosin Light Chain (MLC). This results in enhanced actin-myosin contractility, stress fiber formation, and focal adhesion assembly. This compound, by inhibiting ROCK, can effectively block these downstream events.
Experimental Protocols for Investigating this compound Function
This section provides detailed methodologies for key experiments to characterize the effects of this compound on cell signaling.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., 5637 or UM-UC-3 cells)
-
96-well plates
-
Serum-containing cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in serum-containing medium.
-
Allow cells to attach and grow for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 30 µM).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 1 hour.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
Western Blot Analysis of p-MYPT1
This protocol is designed to determine the effect of this compound on the phosphorylation of MYPT1, a direct downstream target of ROCK.
Materials:
-
Cell or tissue lysates treated with or without this compound
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Perform SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on cell lysates to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:4000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three to five times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of a specific kinase, such as ROCK.
Materials:
-
Recombinant active kinase (e.g., ROCK2)
-
Kinase-specific substrate (e.g., a peptide substrate for ROCK)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for non-radiometric assays)
-
This compound at various concentrations
-
Method-specific detection reagents (e.g., phosphocellulose paper for radiometric assay, or antibody-based detection for ELISA-based assays)
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing the kinase assay buffer, the substrate peptide, and the recombinant kinase.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of multiple signaling pathways. Its well-characterized inhibitory activity against PKA, PKC, PKG, and its role as a ROCK inhibitor make it a versatile agent for cell biology research and a lead compound for drug development. The experimental protocols provided in this guide offer a robust framework for elucidating the specific cellular functions modulated by this compound. By employing these methodologies, researchers can further unravel the intricate roles of the kinases targeted by this potent inhibitor in both physiological and pathological contexts.
References
The Multi-Targeted Kinase Inhibitor HA-100: A Technical Overview of its Role in the Inhibition of PKA, PKC, and PKG
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of HA-100, a potent isoquinoline sulfonamide-based inhibitor of several serine/threonine protein kinases. This document provides a comprehensive overview of its inhibitory action on Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a well-characterized protein kinase inhibitor that has been instrumental in dissecting the roles of PKA, PKC, and PKG in various cellular processes. Its ability to target multiple kinases, albeit with varying potencies, makes it a valuable tool for studying the complex and often overlapping signaling cascades governed by these enzymes. Understanding the specific inhibitory profile and mechanism of action of this compound is crucial for the accurate interpretation of experimental results and for its potential consideration in drug development pipelines.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor with respect to ATP for several kinases. This mechanism is confirmed for Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK)[1]. Given that this compound is an isoquinoline derivative, a class of compounds known to act as ATP-competitive inhibitors for kinases like PKA and PKC, it is highly probable that this compound follows the same ATP-competitive mechanism for PKA and Protein Kinase G (PKG)[1][2][3]. By binding to the ATP-binding pocket on the kinase's catalytic subunit, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins.
Quantitative Inhibition Data
The inhibitory potency of this compound against PKA, PKC, and PKG is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound.
| Kinase | IC50 Value (µM) | Ki Value (µM) |
| PKA (cAMP-dependent Protein Kinase) | 8[1] | Not Reported |
| PKC (Protein Kinase C) | 12[1] | 6.5[1] |
| PKG (cGMP-dependent Protein Kinase) | 4[1] | Not Reported |
Experimental Protocols
The determination of the IC50 values for this compound against PKA, PKC, and PKG is achieved through in vitro kinase inhibition assays. The following is a representative protocol outlining the key steps involved.
In Vitro Kinase Inhibition Assay for IC50 Determination
1. Reagents and Materials:
-
Purified recombinant human PKA, PKC, and PKG enzymes
-
Specific peptide substrates for each kinase
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based probe)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, radioactivity, or fluorescence
2. Assay Procedure:
-
Prepare Serial Dilutions of this compound: A series of dilutions of the this compound stock solution are prepared in the kinase assay buffer to achieve a range of final inhibitor concentrations. A DMSO control (0% inhibition) is also included.
-
Kinase Reaction Setup: In the wells of a microplate, the following components are added in order:
-
Kinase assay buffer
-
Specific peptide substrate
-
Diluted this compound or DMSO control
-
Purified kinase enzyme
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a fixed concentration of ATP (typically at or near the Km for each kinase).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at the controlled temperature. The reaction time is optimized to ensure linear product formation in the uninhibited control.
-
Termination and Detection: The reaction is terminated, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Radiometric: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the peptide substrate.
-
Fluorescence-based: Employs a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation.
-
-
Data Analysis: The raw data (e.g., luminescence, radioactivity counts, fluorescence intensity) are collected. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
To visualize the role of this compound in the context of cellular signaling and its experimental determination, the following diagrams are provided.
Caption: The PKA signaling pathway and the inhibitory action of this compound.
Caption: The PKC signaling pathway and the inhibitory action of this compound.
Caption: The PKG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of PKA, PKC, and PKG signaling pathways. Its characterization as an ATP-competitive inhibitor, along with its known IC50 values, allows for its effective use in cell-based and in vitro studies. The provided experimental protocol offers a robust framework for determining its inhibitory potency, while the signaling pathway diagrams illustrate the points of intervention. For researchers and drug development professionals, a thorough understanding of this compound's mechanism and inhibitory profile is paramount for designing rigorous experiments and interpreting results with high confidence.
References
- 1. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of HA-100 in Laboratory Settings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100 is a potent, cell-permeable isoquinoline sulfonamide compound widely utilized in laboratory research as an inhibitor of several protein kinases. It is structurally and functionally related to Fasudil (also known as HA-1077). While it exhibits inhibitory activity against a range of kinases, it is most frequently referenced for its role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide provides an in-depth overview of the core principles for using this compound in a laboratory setting, including its mechanism of action, key applications, experimental protocols, and data interpretation.
Core Principles of this compound Action
This compound functions primarily as an ATP-competitive inhibitor of serine/threonine kinases.[1] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. Its inhibitory effects are concentration-dependent and vary across different kinases.
The primary targets of this compound include:
-
Rho-associated kinase (ROCK): Inhibition of ROCK is a key mechanism through which this compound exerts many of its cellular effects. The ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and contraction.
-
Protein Kinase A (PKA) [2]
-
Protein Kinase C (PKC) [2]
-
cGMP-dependent Protein Kinase (PKG) [2]
-
Myosin Light Chain Kinase (MLCK) [1]
By inhibiting these kinases, this compound can modulate a wide array of cellular processes, making it a valuable tool in various research fields.
Quantitative Data: Inhibitory Concentrations
The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The IC50 values for this compound against its primary targets are summarized below. For comparative purposes, data for the closely related compound Fasudil (HA-1077) are also included.
| Compound | Target Kinase | IC50 / Ki Value (µM) |
| This compound | cGMP-dependent protein kinase (PKG) | 4[1] |
| cAMP-dependent protein kinase (PKA) | 8[1] | |
| Protein Kinase C (PKC) | 12[1] | |
| Myosin Light Chain Kinase (MLCK) | 240[1] | |
| Fasudil (HA-1077) | ROCK1 | 0.33 (Ki)[3] |
| ROCK2 | 0.158[3] | |
| Protein Kinase A (PKA) | 4.58[3] | |
| Protein Kinase C (PKC) | 12.30[3] | |
| cGMP-dependent protein kinase (PKG) | 1.650[3] |
Key Laboratory Applications and Experimental Protocols
Stem Cell Research: Enhancing Survival and Reprogramming
One of the most prominent applications of this compound is in the culture of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[2] Dissociation of hPSCs into single cells often induces apoptosis, a process mediated by ROCK signaling. This compound, by inhibiting ROCK, significantly improves the survival and cloning efficiency of these cells following single-cell dissociation.[2] It is also used in cocktails to enhance the efficiency of iPSC reprogramming.[2]
a. Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete hPSC culture medium
-
hPSCs ready for passaging
-
Cell dissociation reagent (e.g., Accutase)
-
Coated culture plates (e.g., Matrigel-coated)
b. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for this compound dihydrochloride (M.W. ~349.3 g/mol ), dissolve 3.5 mg in 1 mL of DMSO.
-
Vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or at -80°C for longer-term storage.
c. Cell Treatment Procedure:
-
Aspirate the medium from a confluent plate of hPSCs.
-
Wash the cells with PBS and add the cell dissociation reagent. Incubate until cells detach.
-
Neutralize the dissociation reagent with culture medium and gently collect the cell suspension.
-
Centrifuge the cells and resuspend the pellet in fresh hPSC medium.
-
Prepare the final cell culture medium containing this compound. A typical working concentration is 10 µM. To achieve this, add 1 µL of the 10 mM stock solution for every 1 mL of culture medium.
-
Plate the dissociated hPSCs onto the freshly coated plates in the this compound-supplemented medium.
-
Incubate under standard hPSC culture conditions (37°C, 5% CO2).
-
The following day, replace the medium with fresh culture medium that does not contain this compound.
Cancer Biology: Investigating Cell Migration and Proliferation
The Rho/ROCK signaling pathway is frequently dysregulated in cancer, promoting cell migration, invasion, and proliferation. This compound and its analogs are used to probe the role of this pathway in cancer progression.
This protocol is adapted from studies using the this compound analog, Fasudil.[4]
a. Materials:
-
Cancer cell line of interest (e.g., 5637 bladder cancer cells)[4]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
b. Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete culture medium. Typical concentrations to test range from 1 µM to 30 µM.[4] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours until formazan crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570-630 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Neuroscience: Promoting Neuronal Regeneration
ROCK inhibitors like this compound have been shown to promote axonal regeneration after neuronal injury, making them valuable tools in neuroscience research.
Visualizations: Signaling Pathways and Workflows
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
Considerations and Best Practices
-
Solubility and Stability: this compound is soluble in DMSO and water.[5][6] However, the stability of small molecules in culture media can vary. It is recommended to prepare fresh dilutions of this compound in media for each experiment and avoid prolonged storage of diluted solutions.
-
Vehicle Control: Always include a vehicle control (culture medium with the same concentration of DMSO as the highest dose of this compound) to account for any effects of the solvent on the cells.
-
Dose-Response: The optimal concentration of this compound will vary depending on the cell type and the specific biological question. It is essential to perform a dose-response experiment to determine the most effective concentration for your system.
-
Off-Target Effects: As this compound inhibits multiple kinases, consider potential off-target effects. Results can be validated using more specific inhibitors (e.g., Y-27632 for ROCK) or through genetic approaches like siRNA-mediated knockdown of the target kinase.
-
Purity: Ensure the use of high-purity this compound (≥95%) for reproducible results.[2]
By understanding these core principles and following the outlined protocols, researchers can effectively utilize this compound as a powerful tool to investigate a wide range of biological processes in the laboratory.
References
Preliminary Studies on the Effect of HA-100 and its Analogue Fasudil on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary findings on the effects of the protein kinase inhibitor HA-100 and its close analogue, Fasudil (HA-1077), on various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway involved.
Introduction
This compound is a potent inhibitor of several protein kinases, including protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC).[1] It is structurally and functionally related to Fasudil (HA-1077), a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] Due to the limited public data specifically on this compound's effects on cancer cell lines, this guide incorporates findings from studies on Fasudil to provide a more comprehensive understanding of the potential anti-cancer activities of this class of inhibitors. These compounds have been shown to suppress proliferation and migration, and induce apoptosis in various cancer cell models.[4]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and Fasudil (HA-1077) against various protein kinases and cancer cell lines. This data provides a comparative view of their potency and selectivity.
Table 1: IC50 Values of this compound for Protein Kinases
| Target Protein Kinase | IC50 (µM) |
| cGMP-dependent protein kinase (PKG) | 4 |
| cAMP-dependent protein kinase (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light Chain Kinase (MLCK) | 240 |
Data sourced from MedchemExpress.[1]
Table 2: Inhibitory Activity of Fasudil (HA-1077) against Protein Kinases
| Target Protein Kinase | IC50 / Ki (µM) |
| ROCK1 | 0.33 (Ki) |
| ROCK2 | 0.158 (IC50) |
| PKA | 4.58 (IC50) |
| PKC | 12.3 (IC50) |
| PKG | 1.65 (IC50) |
Data sourced from MedchemExpress.[5][6]
Table 3: IC50 Values of Fasudil (HA-1077) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| NCI-H1339 | Small-Cell Lung Cancer | 76.04 |
Data sourced from a study on the effects of Fasudil on small-cell lung cancer.[4]
Experimental Protocols
This section details the methodologies for key experiments used to assess the effects of this compound and its analogues on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere for 12 hours.[4]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Fasudil (e.g., 0, 1, 5, 10, 25, 50, 100, and 200 μg/mL) for different time points (e.g., 0, 12, 24, and 48 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in six-well plates (2 x 10⁵ cells/well) and treat with the desired concentrations of the inhibitor for 24 or 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Wash the cells with PBS and then resuspend them in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in six-well plates and treat with the inhibitor at various concentrations and for different durations.[4]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[4]
-
Staining: Wash the fixed cells with PBS and then incubate with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide.[4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by Rho-kinase inhibitors like Fasudil and a typical experimental workflow for studying their effects.
Caption: Rho/ROCK signaling pathway and the inhibitory action of Fasudil.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion
The preliminary data on this compound and its analogue Fasudil (HA-1077) suggest a potential therapeutic role for this class of protein kinase inhibitors in oncology. The available evidence indicates that these compounds can inhibit the proliferation of cancer cells and induce apoptosis, likely through the inhibition of the Rho/ROCK signaling pathway. Further comprehensive studies are warranted to fully elucidate the mechanism of action of this compound across a broader range of cancer cell lines and to explore its potential in preclinical and clinical settings. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Isoquinolinesulfonamide HA-100: A Technical Guide for Researchers
An In-depth Technical Guide on the Discovery, Development, and Application of the Protein Kinase Inhibitor HA-100 for Research Use.
This guide provides a comprehensive overview of the protein kinase inhibitor this compound, an isoquinolinesulfonamide derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, mechanism of action, experimental protocols, and key in vitro and in vivo findings. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Discovery and Development
This compound, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine, emerged from a series of studies in the 1980s by Hagiwara, Hidaka, and colleagues, who were investigating isoquinolinesulfonamide derivatives as a new class of protein kinase inhibitors. These pioneering efforts aimed to develop pharmacological tools to dissect the roles of various protein kinases in cellular processes.
This compound was identified as a potent inhibitor of several serine/threonine kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK). Its discovery provided researchers with a valuable tool to probe the physiological functions of these enzymes. The synthesis of this compound is based on the reaction of 5-isoquinolinesulfonyl chloride with piperazine.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the catalytic site of the target kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling events. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the tables below, showcasing its inhibitory profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against various protein kinases.
Table 1: IC50 Values of this compound for Various Protein Kinases
| Protein Kinase | IC50 (µM) |
| cGMP-dependent protein kinase (PKG) | 4[1][2] |
| cAMP-dependent protein kinase (PKA) | 8[1][2] |
| Protein Kinase C (PKC) | 12[1][2] |
| Myosin Light Chain Kinase (MLCK) | 240[1][2] |
Table 2: Ki Values of this compound
| Protein Kinase | Ki (µM) | Notes |
| Myosin Light Chain Kinase (MLCK) | 61 | Competitive with respect to ATP |
| Protein Kinase C (PKC) | 6.5 | Competitive with respect to ATP |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
Synthesis of this compound (1-(5-Isoquinolinesulfonyl)piperazine)
The synthesis of this compound involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. A general procedure based on the synthesis of related isoquinolinesulfonamide derivatives is as follows:
-
Preparation of 5-Isoquinolinesulfonyl Chloride: This intermediate can be synthesized from isoquinoline-5-sulfonic acid.
-
Reaction with Piperazine: 5-Isoquinolinesulfonyl chloride is reacted with an excess of piperazine in an inert solvent (e.g., dichloromethane) at room temperature. The excess piperazine acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Purification: The reaction mixture is washed with water to remove piperazine hydrochloride and excess piperazine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against PKA, PKC, and PKG can be determined using a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified protein kinase (PKA, PKC, or PKG)
-
Specific substrate peptide for each kinase (e.g., Kemptide for PKA)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by plotting the data.
In Vivo Studies
While extensive in vivo studies specifically focusing on this compound are limited in the readily available literature, the pharmacological effects of isoquinolinesulfonamide derivatives have been investigated in various animal models. These studies have primarily focused on the cardiovascular system, given the role of the target kinases in smooth muscle contraction and relaxation.
Studies on related compounds have demonstrated effects such as vasodilation and reduction of blood pressure, which are consistent with the inhibition of kinases like MLCK and ROCK that are involved in smooth muscle contraction. For instance, some isoquinolinesulfonamide derivatives have been shown to increase arterial blood flow in dogs.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a radiometric kinase inhibition assay.
References
The Protein Kinase Inhibitor HA-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of HA-100, a potent inhibitor of several protein kinases. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of signal transduction and kinase inhibition.
Chemical Properties and Structure
This compound, chemically known as 1-(5-isoquinolinesulfonyl)piperazine, is a member of the isoquinolinesulfonamide class of compounds. It is available as a free base and as a dihydrochloride salt, each with distinct physicochemical properties.
Table 1: Chemical and Physical Properties of this compound and its Dihydrochloride Salt
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Chemical Name | 1-(5-isoquinolinesulfonyl)piperazine | 1-(5-isoquinolinesulfonyl)piperazine dihydrochloride |
| Synonyms | C-I-QP, 5-(1-piperazinylsulfonyl)isoquinoline | - |
| Molecular Formula | C₁₃H₁₅N₃O₂S | C₁₃H₁₅N₃O₂S · 2HCl |
| Molecular Weight | 277.34 g/mol [1] | 350.26 g/mol [2] |
| CAS Number | 84468-24-6[1] | 210297-47-5[2] |
| Appearance | - | Off-white solid |
| Solubility | Insoluble in water; Soluble in DMSO (55 mg/mL) and Ethanol (55 mg/mL)[1] | Soluble in Water (≥ 131.8 mg/mL) and DMSO (20 mg/mL)[2] |
| Storage | Store at -20°C as a powder[1] | Store at -20°C[2] |
Synthesis
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the reviewed literature. However, based on general principles of organic chemistry and information regarding the synthesis of related isoquinolinesulfonamide derivatives, a plausible synthetic route can be outlined. The synthesis of this compound likely proceeds via the reaction of isoquinoline-5-sulfonyl chloride with piperazine.
General Synthetic Scheme:
-
Preparation of Isoquinoline-5-sulfonyl Chloride: This key intermediate can be synthesized from 5-isoquinolinesulfonic acid by reacting it with a chlorinating agent such as thionyl chloride or an alternative two-step process starting from 5-bromoisoquinoline and thiourea to produce S-isoquinoline isothiourea salt, which is then subjected to oxidative chlorosulfonylation.
-
Reaction with Piperazine: Isoquinoline-5-sulfonyl chloride is then reacted with piperazine. To favor the formation of the mono-substituted product (this compound), an excess of piperazine is typically used. The reaction is generally carried out in an inert solvent.
-
Purification and Salt Formation: The resulting crude product is purified using standard techniques such as column chromatography or recrystallization. To obtain the dihydrochloride salt, the purified free base is treated with hydrochloric acid.
Mechanism of Action and Biological Activity
This compound is a broad-spectrum protein kinase inhibitor, demonstrating inhibitory activity against several key enzymes involved in cellular signaling pathways. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes.
Table 2: Inhibitory Activity of this compound against Various Protein Kinases
| Target Kinase | IC₅₀ (μM) |
| cGMP-dependent Protein Kinase (PKG) | 4 |
| cAMP-dependent Protein Kinase (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light Chain Kinase (MLCK) | 240 |
Data sourced from multiple suppliers, including Selleck Chemicals and MedChemExpress.[2][3]
The inhibitory profile of this compound indicates that it preferentially targets cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C over myosin light chain kinase. This selectivity can be exploited in studies aimed at dissecting the roles of these specific kinases in various cellular processes.
Signaling Pathways
This compound exerts its biological effects by interfering with signaling cascades mediated by PKA and PKC. These pathways are crucial for a multitude of cellular functions, including gene expression, proliferation, and apoptosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions, such as substrate and buffer composition, may need to be optimized for each kinase.
Objective: To determine the IC₅₀ value of this compound for a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂ and other necessary cofactors
-
Detection reagent (e.g., [γ-³²P]ATP for radiometric assays, phosphospecific antibody for ELISA, or a fluorescent probe)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare a solution of the target kinase in the assay buffer.
-
Prepare a solution of the substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.
-
-
Assay Setup:
-
In a 96-well microplate, add the kinase, substrate, and this compound (or vehicle control) to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Initiate the phosphorylation reaction by adding the ATP solution to each well.
-
-
Incubate:
-
Incubate the reaction mixture for a specific time, ensuring the reaction proceeds within the linear range of product formation.
-
-
Terminate Reaction and Detect Signal:
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Detect the amount of phosphorylated substrate using the chosen detection method (e.g., autoradiography, colorimetry, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of PKA, PKC, and PKG in various biological systems. Its well-characterized inhibitory profile and commercially available forms make it a convenient compound for in vitro and in vivo studies. This technical guide provides essential information to aid researchers in the effective use and interpretation of data generated with this compound. Further research may focus on elucidating the full spectrum of its cellular targets and exploring its potential as a therapeutic agent.
References
- 1. 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Safety and Handling of HA-100 in the Laboratory
This guide provides comprehensive safety and handling information for HA-100, a potent protein kinase inhibitor, intended for researchers, scientists, and drug development professionals. This compound is an isoquinoline compound that acts as an inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1] It is also known to inhibit myosin light chain kinase (MLCK) at higher concentrations.[2][3]
Chemical and Physical Properties
This compound is supplied as a dihydrochloride salt, which is a crystalline solid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 5-(1-piperazinylsulfonyl)-isoquinoline, dihydrochloride | [2] |
| Synonyms | C-1, this compound (Dihydrochloride) | |
| Molecular Formula | C₁₃H₁₅N₃O₂S · 2HCl | [1] |
| Molecular Weight | 350.26 g/mol (dihydrochloride); 277.34 g/mol (free base) | [2][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 210297-47-5 (dihydrochloride); 84468-24-6 (free base) | [2][4] |
Biological Activity and Target Inhibition
This compound functions as a competitive inhibitor with respect to ATP for MLC-kinase and PKC.[3] Its primary targets are PKA, PKC, and PKG. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below, illustrating its potency against these kinases.
| Target Protein Kinase | IC₅₀ Value | References |
| cGMP-dependent protein kinase (PKG) | 4 µM | [2][3] |
| cAMP-dependent protein kinase (PKA) | 8 µM | [2][3] |
| Protein Kinase C (PKC) | 12 µM | [2][3] |
| Myosin light chain kinase (MLCK) | 240 µM | [2][3] |
Safety and Handling Guidelines
When handling this compound in a laboratory setting, it is crucial to adhere to the following safety protocols to minimize risk.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection : Use a dust mask or other approved respirator if ventilation is inadequate or if handling large quantities.
First Aid Measures
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products : May include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
-
Special Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions : Do not let product enter drains.
-
Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Storage and Disposal
-
Storage : Store at -20°C for long-term stability.[4] Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal : Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Preparation of Stock Solutions
This compound dihydrochloride has good solubility in water and DMSO.
| Solvent | Solubility | References |
| Water | 70 mg/mL | [2] |
| DMSO | 20 mg/mL (57.1 mM) to 55 mg/mL (198.31 mM) | [2][5] |
| Ethanol | Insoluble | [2] |
Protocol for Preparing a Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.
-
To prepare a stock solution, add the appropriate amount of solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate to ensure complete dissolution.
-
If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Use in Human Fibroblast Reprogramming
This compound has been used to increase the efficiency of human fibroblast reprogramming into induced pluripotent stem cells (iPSCs).[1] While a detailed, step-by-step protocol from the search results is not available, the general application involves supplementing the fibroblast medium with this compound along with other small molecules like PD0325901, CHIR99021, and A83-01.
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting key signaling pathways regulated by PKA, PKC, and PKG. These pathways are crucial for a multitude of cellular processes.
-
PKA Signaling : Activated by cyclic AMP (cAMP), the PKA pathway is involved in metabolism, gene expression, and cell growth.[6]
-
PKC Signaling : This pathway is activated by diacylglycerol (DAG) and calcium, and it regulates cell proliferation, differentiation, and apoptosis.[7][8]
-
PKG Signaling : Triggered by cyclic GMP (cGMP), the PKG pathway plays a role in smooth muscle relaxation, platelet aggregation, and cell proliferation.[9][10]
The diagram below provides a simplified overview of these signaling pathways and the point of inhibition by this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|84468-24-6|COA [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. cusabio.com [cusabio.com]
- 10. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]
Methodological & Application
Revolutionizing iPSC Generation: The Role of HA-100 in Enhancing Reprogramming Efficiency
References
- 1. quora.com [quora.com]
- 2. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibition Facilitates the Generation of Human-Induced Pluripotent Stem Cells in a Defined, Feeder-, and Serum-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HA-100 in Fibroblast Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as fibroblasts, is a cornerstone of regenerative medicine and disease modeling. Small molecules that can enhance the efficiency and fidelity of this reprogramming process are of significant interest. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been identified as a valuable component of small molecule cocktails used to improve the generation of human iPSCs, particularly in feeder-free systems. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in fibroblast reprogramming.
Mechanism of Action: The Role of ROCK Inhibition in Reprogramming
The reprogramming of fibroblasts into iPSCs involves significant cellular remodeling and stress. A major challenge, especially in feeder-free and single-cell passaging conditions, is the high rate of apoptosis observed in dissociated human pluripotent stem cells. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.
Inhibition of the ROCK pathway by compounds such as this compound has been shown to be critical for the survival of newly reprogrammed cells.[1] By mitigating dissociation-induced apoptosis, ROCK inhibitors enhance the viability and proliferation of emerging iPSC colonies.[1] This effect is particularly important in feeder-free reprogramming systems where cell-cell and cell-matrix interactions are less robust.[1]
Signaling Pathway Diagram: ROCK Inhibition in Cell Survival
References
Application Notes and Protocols for Enhancing Single-Cell Cloning Efficiency with HA-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-cell cloning is a critical technique in various research and development areas, including cell line development, monoclonal antibody production, and CRISPR-based genetic screening. However, the process is often hampered by poor cell viability and low cloning efficiency, primarily due to dissociation-induced apoptosis, also known as anoikis. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been shown to significantly improve the survival of single cells in culture, thereby enhancing cloning efficiency. These application notes provide detailed information and protocols for the use of this compound and other ROCK inhibitors in single-cell cloning applications.
Disclaimer: While this compound is a known ROCK inhibitor, specific quantitative data on its efficacy in enhancing single-cell cloning efficiency is limited in publicly available literature. The data and protocols presented here are largely based on studies of other well-characterized ROCK inhibitors, such as Y-27632, and the CEPT cocktail which includes a ROCK inhibitor. These can serve as a strong starting point for optimizing protocols with this compound.
Mechanism of Action: The Role of ROCK Inhibition in Preventing Anoikis
When adherent cells are detached from the extracellular matrix and dissociated into single cells, the RhoA/ROCK signaling pathway becomes hyperactive. This leads to excessive contraction of the actin-myosin cytoskeleton, resulting in membrane blebbing and ultimately, apoptosis. ROCK inhibitors, including this compound, counteract this process by inhibiting ROCK activity, which in turn reduces cytoskeletal tension and suppresses the apoptotic signaling cascade. This allows single cells to survive and attach to a new substrate, leading to a significant increase in colony formation and overall cloning efficiency.[1][2]
Caption: ROCK Signaling Pathway in Anoikis and its Inhibition by this compound.
Quantitative Data on ROCK Inhibitors in Single-Cell Cloning
The following tables summarize the reported effects of various ROCK inhibitors and cocktails on single-cell cloning efficiency in human pluripotent stem cells (hPSCs), providing a benchmark for the expected efficacy when using this compound.
Table 1: Cloning Efficiency of hPSCs with Different ROCK Inhibitors and Cocktails
| Treatment | Concentration | Cloning Efficiency (%) | Fold Increase vs. Control/Y-27632 | Cell Type | Reference |
| Y-27632 | 10 µM | 2-19% (post-FACS) | 1.6 to 4-fold vs. no inhibitor | hESCs | [3] |
| Y-27632 | 10 µM | ~25% | >25-fold vs. no inhibitor | hESCs | [4] |
| Y-27632 | 10 µM | 1.90 ± 0.17% | ~2.5-fold vs. control | Murine Prostate Stem/Progenitor Cells | [5][6] |
| Y-27632 | 10 µM | 26.85 ± 3.54% | 1.35-fold vs. control | Limbal Stem/Progenitor Cells | [7] |
| CloneR™ | 1X | 15-40% | Significantly higher than 10 µM Y-27632 | hPSCs | |
| CEPT Cocktail | 1X | 20-80% | Up to 6-fold higher than Y-27632 | hPSCs | [8][9] |
| SiM5 Cocktail | 1X | Not specified | ~25 times higher survival than Y-27632 | hiPSCs | [10] |
Table 2: Recommended Concentrations of Common ROCK Inhibitors for Enhancing Single-Cell Survival
| ROCK Inhibitor | Typical Final Concentration | Reference |
| Y-27632 | 10 µM | [2] |
| Thiazovivin | 2 µM | [2] |
| Chroman 1 | 50 nM | [2] |
| This compound | 10 µM (starting concentration) | Inferred from Y-27632 |
Experimental Protocols
This section provides a general protocol for using a ROCK inhibitor to enhance single-cell cloning efficiency. This protocol can be adapted for use with this compound, though optimization of the concentration may be required.
General Workflow for Enhancing Single-Cell Cloning
Caption: Experimental Workflow for Single-Cell Cloning with a ROCK Inhibitor.
Detailed Protocol for Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from established methods for single-cell cloning of hPSCs using ROCK inhibitors.[11][12]
Materials:
-
Healthy, undifferentiated hPSCs
-
hPSC culture medium (e.g., mTeSR™1 or StemFlex™)
-
Cell dissociation reagent (e.g., Accutase or TrypLE™ Express)
-
This compound (or other ROCK inhibitor)
-
96-well tissue culture plates, coated with an appropriate matrix (e.g., Matrigel® or Geltrex®)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Centrifuge
-
FACS instrument or equipment for limiting dilution
Procedure:
-
Cell Preparation:
-
Culture hPSCs to approximately 70-80% confluency.
-
Pre-treat the cells with the ROCK inhibitor (e.g., 10 µM this compound) in their culture medium for 1-2 hours before dissociation. This can help to precondition the cells.
-
-
Cell Dissociation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Gently pipette to create a single-cell suspension. Avoid excessive force.
-
Neutralize the dissociation reagent with culture medium.
-
-
Cell Treatment and Plating:
-
Centrifuge the cell suspension at 200 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with the ROCK inhibitor (e.g., 10 µM this compound).
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
For FACS: Dilute the cell suspension to the appropriate concentration for sorting (e.g., 1 x 10^6 cells/mL). Sort single cells into the wells of a pre-coated 96-well plate containing 100-150 µL of culture medium with the ROCK inhibitor.
-
For Limiting Dilution: Dilute the cell suspension to a final concentration of 10 cells/mL in culture medium with the ROCK inhibitor. Plate 100 µL per well in a 96-well plate to achieve a statistical average of 1 cell per well.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 24-48 hours, carefully aspirate half of the medium from each well and replace it with fresh, pre-warmed medium without the ROCK inhibitor.
-
Continue to perform half-media changes every 1-2 days.
-
Monitor the plates for colony formation starting from day 3-4. Clones should be visible within 7-14 days.
-
-
Clonal Expansion:
-
Once colonies have reached a sufficient size (e.g., >50 cells), they can be picked and transferred to a larger well or plate for expansion.
-
It is recommended to add the ROCK inhibitor to the culture medium for the first 24 hours after picking and replating the clones to maximize survival.
-
Conclusion
The use of the ROCK inhibitor this compound, or other related compounds, is a highly effective strategy to overcome the challenge of low cell survival in single-cell cloning. By inhibiting the Rho/ROCK pathway, these small molecules prevent anoikis and promote the successful establishment of clonal cell lines. The protocols and data provided here offer a comprehensive guide for researchers to implement this valuable technique in their workflows, ultimately accelerating research and development in various fields of life science.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 3. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 4. Stimulating progress in regenerative medicine: improving the cloning and recovery of cryopreserved human pluripotent stem cells with ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 7. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and safe single-cell cloning of human pluripotent stem cells by using the CEPT cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. captivatebio.com [captivatebio.com]
- 10. The novel combination of small-molecule inhibitors increases the survival and colony formation capacity of human induced pluripotent stem cells after single-cell dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Protocol for Single-Cell Cloning Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Efficient Protocol for Single-Cell Cloning Human Pluripotent Stem Cells [frontiersin.org]
Application Notes and Protocols for Incorporating HA-100 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100 is a potent, cell-permeable inhibitor of several protein kinases. It is widely recognized for its inhibitory effects on Rho-associated coiled-coil containing protein kinase (ROCK), as well as Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent protein kinase (PKG).[1][2][3][4] Its function as a ROCK inhibitor is particularly valuable in cell culture, where it has been shown to improve the survival of single cells, enhance cloning efficiency of human pluripotent stem cells, and modulate cell morphology and adhesion.[1][5][6] These application notes provide a comprehensive guide for the effective incorporation of this compound into cell culture media for various research applications.
Mechanism of Action
This compound is an isoquinoline derivative that acts as an ATP-competitive inhibitor of protein kinases.[2] By targeting the ATP-binding site of these enzymes, this compound prevents the phosphorylation of their downstream substrates. In the context of its ROCK inhibitory activity, this compound modulates the Rho/ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton. This leads to reduced stress fiber formation, decreased actomyosin contractility, and alterations in cell shape and motility.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its inhibitory concentrations.
| Target Kinase | IC50 Value (μM) | Ki Value (μM) |
| cGMP-dependent protein kinase (PKG) | 4[2][4] | - |
| cAMP-dependent protein kinase (PKA) | 8[2][4] | - |
| Protein Kinase C (PKC) | 12[2][4] | 6.5[2] |
| Myosin Light Chain Kinase (MLCK) | 240[2][4] | 61[2] |
Experimental Protocols
This section provides a detailed, step-by-step guide for preparing and using this compound in cell culture experiments.
Materials
-
This compound dihydrochloride (CAS: 210297-47-5)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Complete cell culture medium appropriate for the cell line being used
-
Cell culture flasks, plates, or dishes
Stock Solution Preparation (10 mM)
-
Calculate the required amount: The molecular weight of this compound dihydrochloride is 350.26 g/mol .[4] To prepare a 10 mM stock solution, weigh out an appropriate amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 0.35 mg of this compound.
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.[3][4] For instance, add 1 mL of DMSO to 0.35 mg of this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][4]
Working Solution Preparation and Incorporation into Cell Culture Media
The final working concentration of this compound in cell culture media will depend on the specific cell type and the desired experimental outcome. A typical starting point is a concentration range of 1-10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
-
Important: Add the this compound stock solution to the medium and mix immediately by gentle pipetting or swirling. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of complete cell culture medium containing the same final concentration of DMSO as the this compound-treated samples. For the example above, the vehicle control would contain 0.1% DMSO.
-
Application to Cells: Remove the existing medium from your cell culture vessel and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2). The duration of treatment will vary depending on the experiment.
-
Observation and Analysis: Monitor the cells for morphological changes and perform downstream analyses as required by your experimental design.
Signaling Pathway and Workflow Diagrams
Rho/ROCK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Rho/ROCK signaling pathway by this compound.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Step-by-step workflow for this compound cell culture experiments.
References
Application Notes and Protocols: Enhancing Lentiviral-Mediated Reprogramming with HA-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. Lentiviral vectors are a common and efficient tool for delivering the necessary reprogramming factors (typically Oct4, Sox2, Klf4, and c-Myc) into target cells.[1][2][3] However, the efficiency of this process can be low. Small molecules that modulate key signaling pathways have emerged as powerful tools to enhance reprogramming efficiency.
This document provides detailed application notes and protocols for a combined approach using lentiviral-mediated reprogramming with the protein kinase inhibitor, HA-100. This compound is an inhibitor of protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG).[4] Research suggests that the inhibition of PKA signaling can act as a facilitator in the reprogramming process, potentially by overcoming barriers to the acquisition of pluripotency.[5] These protocols are intended to provide a framework for researchers to improve the efficiency of iPSC generation.
Data Presentation
| Reprogramming Method | Small Molecule Cocktail | Target Cells | Reported Reprogramming Efficiency | Fold Increase (Approximate) | Reference |
| Episomal Vectors | CHIR99021, This compound , A-83-01, hLIF, PD0325901 | Human Fibroblasts | 4-200 colonies per 10^6 cells | Varies | [1][6] |
| Retrovirus | Not Applicable (Control) | Human Fibroblasts | 0.04% | - | [5] |
| Modified mRNA | Y-27632 | Human Fibroblasts | >2% | >36-fold vs. retrovirus | [5] |
| Lentivirus with p53 suppression | p53-DN | Human Fibroblasts | 5-20 fold increase | 5-20 | [7] |
Signaling Pathways
The reprogramming of somatic cells to a pluripotent state is a complex process involving the extensive remodeling of the cellular signaling landscape. Key pathways such as Wnt and TGF-β are central to maintaining pluripotency. The protein kinase inhibitor this compound influences these pathways through its inhibitory action on PKA and PKC.
The following diagram illustrates the interplay between these signaling pathways. Inhibition of PKA by this compound is hypothesized to remove a barrier to the establishment of the pluripotent state, thereby enhancing the efficiency of reprogramming.
Caption: Signaling pathways in lentiviral reprogramming enhanced by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in lentiviral-mediated reprogramming in combination with this compound.
Protocol 1: Lentiviral Production and Titration
This protocol describes the generation of high-titer lentiviral stocks carrying the reprogramming factors.
Caption: Workflow for lentivirus production and titration.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid encoding a reprogramming factor (e.g., pLenti-hOCT4)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
0.45 µm filter
-
Ultracentrifuge (optional)
-
Target cells for titration (e.g., HT1080)
-
Polybrene
-
Flow cytometer (if using a fluorescent reporter)
Procedure:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Co-transfect the cells with 10 µg of the transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Change the medium 12-16 hours post-transfection.
-
Day 4-5: Harvest the viral supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter to remove cellular debris.
-
(Optional) Concentration: For higher titers, concentrate the virus by ultracentrifugation at 25,000 rpm for 2 hours at 4°C. Resuspend the viral pellet in a small volume of PBS or DMEM.
-
Titration: a. Plate target cells (e.g., HT1080) at 5 x 10^4 cells/well in a 24-well plate. b. The next day, infect the cells with serial dilutions of the viral supernatant in the presence of 8 µg/mL polybrene. c. After 48-72 hours, determine the percentage of infected cells (e.g., by flow cytometry for a GFP-expressing virus or by immunostaining for the reprogramming factor). d. Calculate the viral titer in transducing units per mL (TU/mL).
-
Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Reprogramming of Human Fibroblasts with this compound
This protocol outlines the steps for reprogramming human fibroblasts using a combination of lentiviruses and this compound.
Caption: Workflow for lentiviral reprogramming with this compound.
Materials:
-
Human fibroblasts (low passage)
-
Fibroblast culture medium (DMEM, 10% FBS, 1x NEAA)
-
Lentiviruses for Oct4, Sox2, Klf4, and c-Myc
-
Polybrene
-
This compound (10 mM stock in DMSO)
-
iPSC culture medium (e.g., mTeSR1 or E8)
-
Matrigel or Vitronectin-coated plates
-
Feeder cells (e.g., irradiated mouse embryonic fibroblasts, optional)
-
Dispase or collagenase IV
-
Microscope for colony picking
Procedure:
-
Day -1: Plate 1 x 10^5 human fibroblasts in a well of a 6-well plate in fibroblast medium.
-
Day 0: Transduction: a. Prepare the viral cocktail containing lentiviruses for Oct4, Sox2, Klf4, and c-Myc at a multiplicity of infection (MOI) of 5-10 for each virus. b. Add the viral cocktail to the fibroblasts in the presence of 8 µg/mL polybrene. c. Incubate for 12-16 hours.
-
Day 1: Replace the virus-containing medium with fresh fibroblast medium.
-
Day 2 onwards: Culture with this compound: a. Switch to iPSC culture medium supplemented with 10 µM this compound. b. Change the medium every other day. c. (Optional) On day 6, re-plate the transduced cells onto a plate with feeder cells or a fresh Matrigel/Vitronectin-coated plate.
-
Day 14-28: Colony Emergence and Picking: a. Monitor the plates for the emergence of iPSC-like colonies, which typically appear around day 14-21. b. Once colonies are large enough and display characteristic iPSC morphology (compact, sharp borders, high nucleus-to-cytoplasm ratio), manually pick them.
-
Expansion and Characterization: a. Transfer picked colonies to a new well of a Matrigel/Vitronectin-coated plate with iPSC medium. b. Expand the clones and characterize them for pluripotency markers (e.g., Oct4, Nanog, SSEA-4, TRA-1-60) and differentiation potential (e.g., embryoid body formation).
-
Cryopreservation: Once characterized, cryopreserve the iPSC lines for long-term storage.
Conclusion
The combination of lentiviral-mediated delivery of reprogramming factors with the use of the small molecule inhibitor this compound presents a promising strategy to enhance the efficiency of iPSC generation. The provided protocols offer a detailed guide for researchers to implement this approach. Further optimization of this compound concentration and treatment duration may be necessary depending on the specific cell type and experimental conditions. The visualization of the involved signaling pathways provides a conceptual framework for understanding the mechanism of action and for the potential exploration of other small molecules that target similar pathways to further improve reprogramming outcomes.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. Edge Attributes | Graphviz [graphviz.org]
- 3. Induced pluripotent stem cell - Wikipedia [en.wikipedia.org]
- 4. Faster generation of hiPSCs by coupling high-titer lentivirus and column-based positive selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. Dot and Graphviz [sheep-thrills.net]
- 7. Enhancing the efficiency of direct reprogramming of human primary fibroblasts into dopaminergic neuron-like cells through p53 suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of HA-100 in Directed Differentiation of Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100 is a cell-permeable isoquinoline sulfonamide-derived compound that functions as a potent inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG).[1] While widely recognized for its utility in improving the survival and cloning efficiency of single-dissociated human pluripotent stem cells (hPSCs), its role in the directed differentiation of these cells is an emerging area of interest. By modulating key signaling pathways, this compound presents a valuable tool for researchers seeking to guide the lineage-specific differentiation of hPSCs. These application notes provide an overview of this compound's mechanism of action and offer detailed protocols for its use in directed differentiation experiments.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding sites of its target kinases. Its inhibitory profile allows for the simultaneous modulation of multiple signaling cascades that are pivotal in determining stem cell fate.
Table 1: this compound Target Kinases and their Role in Pluripotent Stem Cell Fate
| Target Kinase | IC50 Value | Role in Pluripotent Stem Cell Biology | Potential Effect of this compound Inhibition |
| Protein Kinase A (PKA) | 8 µM | Activation of PKA has been shown to accelerate the early stages of embryonic stem cell differentiation, leading to a quicker loss of pluripotency markers.[2] | Maintenance of pluripotency, prevention of premature differentiation. |
| Protein Kinase C (PKC) | 12 µM | PKC signaling is generally required for the differentiation of human embryonic stem cells.[3] Inhibition of PKC helps maintain the pluripotent state in mouse and rat ESCs.[4] | Suppression of spontaneous differentiation, directing lineage commitment in combination with specific growth factors. |
| Protein Kinase G (PKG) | 4 µM | Downregulation of PKG is observed during cardiomyocyte differentiation, and its inhibition can enhance the production of cardiomyocytes from embryonic stem cells.[5] | Promotion of cardiac lineage specification. |
Signaling Pathways Modulated by this compound in Pluripotent Stem Cells
The following diagram illustrates the key signaling pathways targeted by this compound and their influence on the balance between pluripotency and differentiation.
Caption: this compound inhibits PKA, PKC, and PKG, which are involved in differentiation pathways.
Experimental Protocols
The following protocols are proposed based on the known functions of the signaling pathways targeted by this compound. Optimal concentrations and treatment durations may vary depending on the specific cell line and differentiation lineage, and therefore should be empirically determined.
Protocol 1: Maintenance of Pluripotency and Prevention of Spontaneous Differentiation
This protocol is designed to leverage the inhibitory effects of this compound on PKA and PKC to prevent the spontaneous differentiation of hPSCs, particularly during single-cell passaging or in high-density cultures.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC culture medium (e.g., mTeSR1)
-
This compound (dissolved in sterile DMSO or water)
-
Cell dissociation reagent (e.g., Accutase or ReLeSR)
-
Matrigel-coated culture plates
Procedure:
-
Culture hPSCs to 70-80% confluency.
-
Prepare hPSC culture medium supplemented with this compound at a final concentration of 5-10 µM. A titration experiment is recommended to determine the optimal concentration for your cell line.
-
Dissociate hPSC colonies into single cells or small clumps using your standard protocol.
-
Plate the dissociated cells onto Matrigel-coated plates in the this compound supplemented medium.
-
Culture the cells for 24-48 hours in the presence of this compound.
-
After 48 hours, replace the medium with standard hPSC culture medium without this compound.
-
Monitor the cells for colony formation and signs of differentiation.
Expected Outcome:
Increased survival of single-dissociated hPSCs and a reduction in spontaneously differentiating colonies.
Protocol 2: Directed Differentiation towards the Cardiac Lineage
This protocol aims to enhance the efficiency of cardiomyocyte differentiation by inhibiting PKG signaling with this compound during the early stages of cardiac specification.
Materials:
-
hPSCs cultured on Matrigel
-
Cardiac differentiation basal medium (e.g., RPMI/B27 minus insulin)
-
Growth factors for cardiac induction (e.g., Activin A, BMP4, Wnt activator like CHIR99021)
-
This compound
-
Cardiac-specific antibodies for characterization (e.g., anti-TNNT2, anti-NKX2-5)
Procedure:
-
Culture hPSCs to high confluency (80-90%).
-
Initiate cardiac differentiation by replacing the maintenance medium with cardiac differentiation basal medium supplemented with appropriate growth factors (e.g., 100 ng/mL Activin A for day 0-1, followed by BMP4 and a Wnt inhibitor).
-
On day 2 of differentiation, add this compound to the differentiation medium at a final concentration of 2-5 µM.
-
Continue the differentiation protocol with daily medium changes, including this compound in the medium for the first 4-6 days of differentiation.
-
After day 6, continue the differentiation in medium without this compound.
-
At the end of the differentiation protocol (typically 10-15 days), assess the presence of beating cardiomyocytes and characterize the cells by immunofluorescence for cardiac markers.
Table 2: Example Timeline for this compound Application in Cardiac Differentiation
| Day | Treatment | Purpose |
| 0 | Activin A | Definitive endoderm induction |
| 1 | BMP4 + Wnt inhibitor | Mesoderm induction |
| 2-6 | Cardiac differentiation medium + this compound (2-5 µM) | Inhibition of PKG to promote cardiac specification |
| 7-15 | Cardiac differentiation medium | Maturation of cardiomyocytes |
Experimental Workflow for Directed Differentiation using this compound
The following diagram outlines a general workflow for incorporating this compound into a directed differentiation protocol.
Caption: General workflow for using this compound in directed differentiation of pluripotent stem cells.
Concluding Remarks
This compound is a versatile protein kinase inhibitor with the potential to significantly impact the field of directed differentiation of pluripotent stem cells. By inhibiting PKA, PKC, and PKG, this compound can be utilized to maintain pluripotency, prevent unwanted differentiation, and enhance the generation of specific cell lineages such as cardiomyocytes. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their specific differentiation paradigms. Further investigation and optimization are encouraged to fully elucidate the potential of this small molecule in regenerative medicine and drug development.
References
- 1. stemcell.com [stemcell.com]
- 2. Protein kinase A accelerates the rate of early stage differentiation of pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinases and Associated Pathways in Pluripotent State and Lineage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C signaling maintains rat embryonic stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKG and PKC Are Down-Regulated during Cardiomyocyte Differentiation from Embryonic Stem Cells: Manipulation of These Pathways Enhances Cardiomyocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HA-100 Concentration for Different Cell Types
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use and optimization of "HA-100." As the term "this compound" can refer to two distinct molecules in a research context—the protein kinase inhibitor this compound and Hyaluronic Acid with a molecular weight of 100 kDa—this guide is divided into two sections to address both possibilities.
Section 1: this compound (Protein Kinase Inhibitor)
This compound is an isoquinoline sulfonamide derivative that acts as a potent inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG).[1][2] It is commonly used in cell biology to study signaling pathways and has applications in stem cell research, including improving reprogramming efficiency and single-cell survival.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of kinases like PKA, PKC, and PKG, preventing the phosphorylation of their target substrates and thereby inhibiting their catalytic activity.
Q2: What are the primary cellular targets of this compound?
A2: The primary targets of this compound are PKA, PKC, and PKG.[1][3] It exhibits different inhibitory potencies against these kinases.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in aqueous solutions and DMSO.[4][5] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[5] The final concentration of DMSO in the cell culture medium should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.[5]
Q4: What is a typical starting concentration for this compound in cell culture?
A4: A typical starting concentration for this compound in cell culture experiments ranges from 1 to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the expected concentration. | 1. Incorrect storage or handling of this compound leading to degradation. 2. Cell type is resistant to the effects of this compound at the tested concentration. 3. The specific signaling pathway is not active in the experimental model. | 1. Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 3. Confirm the expression and activity of the target kinases (PKA, PKC, PKG) in your cell line. |
| High levels of cell death or cytotoxicity. | 1. The concentration of this compound is too high for the specific cell type. 2. The solvent (e.g., DMSO) concentration is too high. 3. Prolonged incubation time. | 1. Reduce the concentration of this compound. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). 3. Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired effect. |
| Variability in experimental results. | 1. Inconsistent cell seeding density. 2. Variations in this compound concentration between experiments. 3. Cell line passage number affecting cellular response. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of this compound from a consistent stock solution for each experiment. 3. Use cells within a defined passage number range to ensure consistent biological responses. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ for PKA | 8 µM | [1][3] |
| IC₅₀ for PKC | 12 µM | [1][3] |
| IC₅₀ for PKG | 4 µM | [1][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a 2X concentrated serial dilution of this compound in culture medium, ranging from 0.2 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells. This will result in a final 1X concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT or WST-1 assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) and to identify a non-toxic working concentration range.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway inhibition by this compound.
Caption: Workflow for determining optimal this compound concentration.
Section 2: Hyaluronic Acid (HA) - 100 kDa
Hyaluronic Acid (HA) is a naturally occurring glycosaminoglycan and a major component of the extracellular matrix (ECM).[6] Its biological effects are highly dependent on its molecular weight. HA of around 100 kDa is generally considered to be in the low molecular weight (LMW) range and can have distinct effects on cell signaling, proliferation, and migration compared to high molecular weight HA (HMW-HA).
Frequently Asked Questions (FAQs)
Q1: What are the cellular receptors for 100 kDa HA?
A1: The primary cell surface receptors for HA are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[6][7] The specific cellular response to 100 kDa HA can depend on which of these receptors is predominantly expressed and activated on the cell type of interest.
Q2: What are the typical biological effects of 100 kDa HA on cells?
A2: 100 kDa HA has been implicated in various cellular processes, including cell proliferation, migration, and inflammation. In some contexts, particularly in cancer, LMW-HA can promote tumor progression and angiogenesis. The specific effect is highly cell-type and context-dependent.
Q3: How should I prepare and use 100 kDa HA in cell culture?
A3: 100 kDa HA is typically supplied as a lyophilized powder. It should be reconstituted in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. Gentle agitation or overnight incubation at 4°C may be required for complete dissolution. The stock solution should be sterile-filtered before use in cell culture.
Q4: What is a recommended concentration range for 100 kDa HA in experiments?
A4: The effective concentration of 100 kDa HA can vary widely depending on the cell type and the biological endpoint being measured. A common starting range is between 10 and 200 µg/mL.[8][9] A dose-response study is essential to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no cellular response to 100 kDa HA. | 1. Incomplete dissolution of HA powder. 2. Degradation of HA during storage. 3. Low expression of HA receptors (CD44, RHAMM) on the cell line. 4. Presence of endogenous HA in the serum of the culture medium. | 1. Ensure complete dissolution of the HA powder. Visually inspect the solution for clarity. 2. Store the reconstituted HA solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. 3. Verify the expression of CD44 and RHAMM on your cells using techniques like flow cytometry or western blotting. 4. Consider using serum-free or low-serum medium to reduce background from endogenous HA. |
| Cell clumping or changes in morphology. | 1. High concentrations of HA can alter the viscosity of the culture medium. 2. HA may be inducing cell signaling pathways that affect cell adhesion and cytoskeletal organization. | 1. Reduce the concentration of HA. 2. This may be an expected biological effect. Monitor changes in morphology as part of the experimental readout. |
| Difficulty in reproducing published results. | 1. Differences in the source and purity of the 100 kDa HA. 2. Variations in cell culture conditions (e.g., media, serum). 3. Different passage numbers of the cell line used. | 1. Ensure the use of high-purity HA from a reputable supplier. Polydispersity of the HA preparation can influence results. 2. Standardize all cell culture parameters and report them in detail. 3. Maintain a consistent range of cell passage numbers for experiments. |
Quantitative Data Summary
| Parameter | Typical Concentration Range | Cellular Process Affected |
| 100 kDa HA | 10 - 200 µg/mL | Cell Proliferation, Migration, Inflammation, Angiogenesis |
Experimental Protocols
Protocol 2: Assessing the Effect of 100 kDa HA on Cell Migration using a Scratch Assay
-
Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight "scratch" or gap in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with culture medium containing different concentrations of 100 kDa HA (e.g., 0, 25, 50, 100 µg/mL). Use serum-free or low-serum medium to avoid confounding effects of growth factors.
-
Image Acquisition: Immediately after adding the treatment medium, capture images of the scratch at defined locations (mark the bottom of the plate for reference). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point for each concentration. Calculate the percentage of wound closure over time to quantify cell migration.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathways activated by 100 kDa Hyaluronic Acid.
Caption: Workflow for a cell migration scratch assay with HA.
References
- 1. stemcell.com [stemcell.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. selectscience.net [selectscience.net]
- 4. biolinkk.com [biolinkk.com]
- 5. This compound | PKA | Myosin | PKC | TargetMol [targetmol.com]
- 6. Differing Roles of Hyaluronan Molecular Weight on Cancer Cell Behavior and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HA-100 Treatment and Cell Viability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor cell viability following treatment with HA-100.
Disclaimer: The term "this compound" can refer to different chemical compounds. This guide focuses on This compound, the protein kinase inhibitor .
Troubleshooting Guide
Question: My cells are dying after treatment with this compound. What are the possible causes and solutions?
Poor cell viability after this compound treatment can stem from several factors, ranging from the compound's cytotoxic effects at high concentrations to suboptimal cell culture conditions. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify Experimental Parameters
| Parameter | Recommendation | Troubleshooting Steps |
| This compound Concentration | Use a concentration range appropriate for your cell type and experimental goals. The IC50 values for its primary targets are in the low micromolar range. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. - Start with a low concentration (e.g., 1-5 µM) and titrate upwards. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. | - The final DMSO concentration should typically not exceed 0.1%.[1] - Run a solvent-only control to assess its effect on cell viability. |
| Cell Seeding Density | Use an appropriate seeding density to ensure cells are in a healthy growth phase during treatment. | - Optimize seeding density before initiating treatment experiments. Over-confluent or sparse cultures can be more sensitive to stress. |
| Treatment Duration | The length of exposure to this compound can significantly impact cell viability. | - Conduct a time-course experiment to determine the optimal treatment duration. |
Step 2: Assess Cell Culture Conditions
General cell culture health is critical for obtaining reliable experimental results.[2]
| Issue | Possible Cause | Suggested Solution |
| Contamination | Bacterial, fungal, or mycoplasma contamination. | - Regularly inspect cultures for signs of contamination (e.g., turbidity, pH changes).[3] - Discard contaminated cultures and decontaminate incubators and hoods.[4] - Test for mycoplasma contamination.[4] |
| Media and Reagents | Expired or improperly stored media, serum, or supplements. | - Use fresh, pre-warmed media for all experiments.[5] - Check expiration dates of all reagents.[5] - Test new lots of serum or media before use in critical experiments.[4] |
| Incubator Conditions | Incorrect CO2, temperature, or humidity levels. | - Regularly calibrate and monitor incubator settings. - Ensure water pans are filled to maintain humidity and minimize evaporation.[6] |
| Cell Handling | Improper thawing, passaging, or pipetting techniques. | - Thaw cells quickly and handle them gently.[5] - Avoid over-trypsinization during passaging. - Mix cell suspensions gently to avoid foaming.[6] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a protein kinase inhibitor. It primarily targets Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[7][8] By inhibiting these kinases, this compound can interfere with various cellular signaling pathways that regulate cell growth, proliferation, and survival.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits PKA, PKC, and PKG signaling pathways.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound against its primary kinase targets are:
| Kinase | IC50 Value |
| PKG | 4 µM[7][8] |
| PKA | 8 µM[7][8] |
| PKC | 12 µM[7][8] |
| MLC-kinase | 240 µM[8] |
Q3: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a concentrated stock solution.[1]
-
Storage: Store the powder at -20°C for up to 3 years. Once dissolved, store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For short-term use (within a week), aliquots can be stored at 4°C.[1]
-
Solubility: The solubility in DMSO is high (e.g., 20 mg/mL or 150 mg/mL).[1][8]
Q4: What type of cell viability assay should I use?
Several types of assays can be used to measure cell viability, each with a different principle.[9][10] Common methods include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells by detecting the reduction of a tetrazolium salt into a colored formazan product.[9][11]
-
ATP Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[11]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane. Dyes are excluded from live cells but can enter and stain dead cells.
Experimental Protocols
General Protocol for MTS Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using an MTS assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Following the manufacturer's instructions, add the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow for a Cell Viability Assay
Caption: General workflow for an MTS cell viability assay.
References
- 1. This compound | PKA | Myosin | PKC | TargetMol [targetmol.com]
- 2. promocell.com [promocell.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. adl.usm.my [adl.usm.my]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. corning.com [corning.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. 细胞活力/活性检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing HA-100 Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the protein kinase inhibitor, HA-100. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and achieve reliable, reproducible results in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable protein kinase inhibitor. It primarily targets a range of serine/threonine kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).[1][2][3][4] Its inhibitory effects on these kinases can influence a variety of cellular processes.
Q2: I'm observing high levels of cell death in my primary cultures after treatment with this compound. What is the likely cause?
High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
On-target effects: Inhibition of essential kinases like PKA, PKC, and PKG can disrupt critical cellular functions, leading to apoptosis.
-
Off-target effects: Like many small molecule inhibitors, this compound may have unintended targets that, when inhibited, trigger cytotoxic pathways.[2]
-
Concentration and exposure time: Primary cells are often more sensitive than immortalized cell lines, and the concentration or duration of this compound exposure may be too high.
-
Cell type-specific sensitivity: The cytotoxic effects of this compound can vary significantly between different primary cell types. For instance, while it may be cytotoxic to primary neurons, some studies have shown it can improve the survival of human pluripotent stem cells.[1]
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to minimize this compound-induced cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal cell death.
-
Optimize Exposure Time: Conduct a time-course experiment to identify the shortest incubation time required for the desired outcome.
-
Use Healthy, Low-Passage Primary Cells: Primary cells at higher passages can be more stressed and susceptible to cytotoxicity.
-
Optimize Cell Seeding Density: Ensure cells are seeded at an optimal density to promote health and resilience.
-
Consider Serum Concentration: The presence or absence of serum can impact cellular sensitivity to inhibitors. If your experiment allows, consider the impact of serum starvation, as it can synchronize cell cycles but also potentially increase sensitivity to certain compounds.
Q4: Is there a specific "quenching" agent I can use to stop the activity of this compound?
Currently, there is no specific quenching agent documented for this compound. The most effective way to stop its activity is to wash the cells thoroughly with fresh, pre-warmed culture medium to remove the compound.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range) and titrate up to find the optimal concentration. |
| Exposure time is too long. | Conduct a time-course experiment, assessing cell viability and the desired biological effect at multiple time points (e.g., 2, 4, 8, 12, 24 hours). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is at a non-toxic level for your specific primary cells (typically ≤ 0.1%). Run a vehicle-only control. |
| Poor initial cell health. | Use primary cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in primary cell lots. | If possible, use the same lot of primary cells for a set of experiments. If not, perform initial characterization of each new lot. |
| Inconsistent cell seeding density. | Standardize the cell seeding density for all experiments. |
| Variability in compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Fluctuations in incubator conditions. | Ensure consistent temperature, CO2, and humidity levels in your cell culture incubator. |
Quantitative Data Summary
The following table provides a general range of concentrations for protein kinase inhibitors. The optimal concentration for this compound must be determined empirically for each primary cell type and experimental setup.
| Parameter | Concentration Range | Notes |
| IC50 (In Vitro Kinase Assays) | 4 - 12 µM | Potency against target kinases (PKA, PKC, PKG) in a cell-free system.[1][4] |
| Initial Working Concentration (Primary Cells) | 100 nM - 10 µM | A starting point for dose-response experiments. Primary cells may require lower concentrations. |
| Optimal Working Concentration (Functional Assays) | To be determined empirically | The lowest concentration that gives the desired biological effect with minimal cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal seeding density. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. It is recommended to perform a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 20 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a fixed duration (e.g., 24 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method for your primary cells, such as an MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration for cytotoxicity). The optimal working concentration should be below this value.
Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
-
Cell Treatment: Culture your primary cells in a suitable format (e.g., 6-well plate) and treat with the determined optimal concentration of this compound and a higher, cytotoxic concentration for a set duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercially available caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates and incubate as per the kit instructions.
-
Data Acquisition: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of each lysate. Compare the activity in this compound-treated cells to the controls to determine if apoptosis is induced.
Visualizations
Caption: Signaling pathways of primary this compound targets.
Caption: Workflow for optimizing this compound concentration.
Caption: Potential mechanism of this compound-induced apoptosis.
References
Impact of HA-100 on cell morphology and how to manage it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the impact of HA-100 on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable isoquinoline-sulfonamide compound that functions as a protein kinase inhibitor. It is widely recognized for its role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Additionally, this compound exhibits inhibitory activity against other serine/threonine kinases, including protein kinase A (PKA), protein kinase C (PKC), and cGMP-dependent protein kinase (PKG). Its primary mechanism of action in altering cell morphology is through the inhibition of the ROCK signaling pathway, which is a critical regulator of the actin cytoskeleton.
Q2: What are the expected morphological changes in cells treated with this compound?
Treatment with this compound typically leads to distinct changes in cell morphology due to the disruption of the actin cytoskeleton. Researchers can expect to observe:
-
Cell Rounding: Inhibition of ROCK leads to a decrease in actomyosin contractility, causing cells to lose their flattened, spread-out shape and become more rounded.[1]
-
Loss of Stress Fibers: Actin stress fibers, which are crucial for maintaining cell tension and shape, are often disassembled.
-
Reduced Cell Adhesion: Cells may show decreased adhesion to the substrate, which can lead to detachment.
-
Changes in Cell Spreading: A noticeable reduction in the overall cell surface area can be observed.
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, a common starting concentration used in many studies is 10 µM.[1] It is advisable to perform a literature search for protocols using similar cell lines to determine a suitable starting range.
Q4: Are the effects of this compound on cell morphology reversible?
Yes, the morphological changes induced by this compound are generally reversible.[1][2] Upon removal of the compound from the culture medium, cells will typically regain their original morphology as the ROCK signaling pathway is restored. The recovery time can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Cell Rounding and Detachment | High concentration of this compound. Cell type is highly sensitive to ROCK inhibition. Suboptimal culture conditions (e.g., low serum). | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the concentration of this compound or the incubation time. Ensure optimal cell culture conditions, including appropriate serum concentration, to promote cell adhesion. Consider using a lower concentration of a more potent ROCK inhibitor like Y-27632 if subtle effects are desired. |
| No Observable Change in Cell Morphology | This compound concentration is too low. The compound has degraded. The cell line is resistant to ROCK inhibition. | Increase the concentration of this compound. Prepare fresh stock solutions of this compound. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Confirm the activity of your this compound stock on a sensitive cell line. Consider alternative pathways that may be dominant in regulating the cytoskeleton of your specific cell line. |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. Inconsistent incubation times. Degradation of this compound stock solution. | Standardize the cell seeding density for all experiments. Ensure precise and consistent incubation times with this compound. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. |
| Cell Viability is Compromised | Off-target effects of this compound at high concentrations. Prolonged incubation times. Synergistic effects with other media components. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Reduce the incubation time. Review the composition of your cell culture medium for any components that might interact with this compound. |
Quantitative Data
The inhibitory effects of this compound on various protein kinases are summarized in the table below. These values are crucial for understanding the compound's specificity and for designing experiments with appropriate concentrations.
| Target Kinase | IC50 Value |
| cGMP-dependent protein kinase (PKG) | 4 µM[3][4] |
| cAMP-dependent protein kinase (PKA) | 8 µM[3][4] |
| Protein Kinase C (PKC) | 12 µM[3][4] |
| Myosin Light Chain Kinase (MLCK) | 240 µM[3][4] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
Protocol 1: Assessment of this compound Induced Morphological Changes
This protocol outlines the steps to observe and quantify the morphological changes in adherent cells upon treatment with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stock solution, typically 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in a multi-well plate at a density that allows for individual cell morphology to be observed (e.g., 50-60% confluency).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration is 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours).
-
At each time point, capture images of the cells using a phase-contrast or brightfield microscope.
-
Quantitative Analysis: Use image analysis software to measure morphological parameters such as cell area, perimeter, and circularity. A circularity value of 1.0 indicates a perfect circle.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton organization following this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for the chosen duration as described in Protocol 1.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.
-
Wash the coverslips three times with PBS.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes to block non-specific binding sites.
-
Staining: Incubate the coverslips with a fluorescently-labeled phalloidin solution (diluted in blocking buffer according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Counterstaining (Optional): Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects.
Caption: this compound inhibits ROCK, disrupting actin cytoskeleton regulation.
Caption: Workflow for analyzing this compound's impact on cell morphology.
References
Technical Support Center: Overcoming Low Reprogramming Efficiency with HA-100
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HA-100 to enhance cellular reprogramming efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve reprogramming efficiency?
This compound is a potent inhibitor of protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[1] During cellular reprogramming, particularly after single-cell dissociation, somatic cells often undergo stress-induced apoptosis, a process known as anoikis. The ROCK signaling pathway is a key mediator of this apoptotic response. By inhibiting ROCK, this compound helps to prevent this dissociation-induced cell death, thereby increasing the survival and cloning efficiency of newly reprogrammed cells.[2][3] This is especially critical in feeder-free reprogramming systems where cell-cell contact is minimized.[3]
Q2: What is the optimal concentration of this compound for improving reprogramming efficiency?
The optimal concentration of this compound can vary depending on the cell type and reprogramming method. However, a final concentration of 10 µM is a widely used and effective starting point for ROCK inhibitors in reprogramming protocols.[4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Excessive concentrations of ROCK inhibitors can potentially alter cell morphology and inhibit proliferation, so it is crucial to find a balance that promotes survival without adverse effects.[6]
Q3: When and for how long should I supplement my culture medium with this compound?
This compound is typically added to the culture medium immediately following transfection or transduction of reprogramming factors, especially when replating cells as single cells or small clumps.[4] The supplementation is generally recommended for the initial phase of reprogramming, often for the first 18-24 hours post-plating, to support cell survival and attachment.[1] Continuous, long-term exposure is generally not recommended as it may interfere with subsequent colony formation and expansion.[6]
Q4: Can I use this compound in combination with other small molecules?
Yes, this compound is often used as part of a cocktail of small molecules to further enhance reprogramming efficiency. It is frequently combined with inhibitors of other signaling pathways, such as MEK inhibitors (e.g., PD0325901), GSK3β inhibitors (e.g., CHIR99021), and TGF-β receptor inhibitors (e.g., A-83-01).[4] This multi-pronged approach can synergistically improve the overall efficiency of iPSC generation.
Troubleshooting Guide: Low Reprogramming Efficiency
Low reprogramming efficiency is a common challenge. This guide provides potential causes and solutions, with a focus on the role of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low cell survival after transfection/transduction and replating | High levels of apoptosis (anoikis) due to single-cell dissociation. | - Introduce or optimize this compound concentration: Add this compound to the culture medium immediately after replating at a starting concentration of 10 µM. Perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM) to find the optimal concentration for your cell type. - Minimize dissociation time: Reduce the time cells are in a single-cell suspension to minimize stress. - Optimize replating density: Ensure an optimal cell seeding density. Too low a density can exacerbate apoptosis, while too high a density can lead to premature differentiation. A recommended plating density for induction is 2–2.5 x 10^4 cells/cm².[1] |
| Few or no iPSC colonies forming | Insufficient number of viable reprogrammed cells to initiate colony formation. | - Confirm this compound activity: Ensure your this compound stock solution is properly prepared and stored to maintain its activity. - Extend this compound treatment (with caution): While typically used for the first 24 hours, a slightly longer initial treatment (e.g., up to 48 hours) might be beneficial for particularly sensitive cell lines. Monitor for any adverse effects on cell morphology. - Combine with other pro-survival factors: Consider using this compound in conjunction with other small molecules known to enhance reprogramming. |
| iPSC colonies are small and do not expand | Suboptimal culture conditions following initial colony formation. | - Titrate this compound out of the medium: While beneficial initially, prolonged exposure to ROCK inhibitors can sometimes hinder proliferation and affect colony morphology.[6] Gradually wean the cells off this compound after the initial survival-critical phase. - Optimize basal media and supplements: Ensure the reprogramming medium is fresh and contains all necessary supplements for iPSC growth. |
| High levels of differentiation in early-stage cultures | Stress-induced differentiation or suboptimal pluripotency-maintaining conditions. | - Ensure a healthy starting cell population: Use low-passage, healthy somatic cells for reprogramming. - Maintain a consistent culture environment: Avoid fluctuations in temperature, CO2, and humidity. - This compound's primary role is survival, not preventing differentiation: While this compound improves the chances of pluripotent cells surviving to form colonies, it does not directly inhibit differentiation. Ensure your reprogramming cocktail and culture conditions are optimized for pluripotency. |
Quantitative Data
While specific dose-response data for this compound in reprogramming is limited in publicly available literature, data from the widely used ROCK inhibitor, Y-27632, provides valuable insights into the expected effects on colony formation.
Table 1: Effect of Y-27632 Concentration on hES Cell Colony Number and Size
| Y-27632 Concentration (µM) | Average Number of Colonies | Average Colony Size (Arbitrary Units) |
| 0 | 15 | 100 |
| 5 | 30 | 250 |
| 10 | 45 | 400 |
| 20 | 35 | 550 |
Data adapted from studies on Y-27632 and presented as a representative example. Optimal concentrations for this compound should be empirically determined.
Experimental Protocols
Protocol: Supplementation of this compound in Fibroblast Reprogramming using Episomal Vectors
This protocol provides a general guideline for incorporating this compound into a standard episomal reprogramming workflow.
Materials:
-
Human fibroblasts
-
Episomal reprogramming vectors
-
Fibroblast medium (DMEM, 10% FBS, 1% MEM Non-Essential Amino Acids)
-
Supplemented Fibroblast Medium (Fibroblast Medium + 10 µM this compound + 4 ng/mL bFGF)[4]
-
N2B27-based iPSC medium
-
Vitronectin-coated culture dishes
-
Transfection reagent (e.g., electroporation system)
-
This compound (stock solution, e.g., 10 mM in sterile water or DMSO)
Procedure:
-
Cell Preparation: Culture human fibroblasts in Fibroblast Medium until they reach 70-80% confluency.
-
Transfection: Transfect the fibroblasts with episomal reprogramming vectors according to the manufacturer's instructions.
-
Replating with this compound:
-
Immediately after transfection, resuspend the cells in Supplemented Fibroblast Medium containing 10 µM this compound.
-
Plate the transfected cells onto vitronectin-coated culture dishes at the desired density.
-
-
Initial Culture: Incubate the cells overnight at 37°C and 5% CO2.
-
Medium Change: After 18-24 hours, aspirate the Supplemented Fibroblast Medium and replace it with fresh N2B27-based iPSC medium without this compound.
-
Continued Culture: Continue to culture the cells, changing the medium every 1-2 days. Monitor for the emergence of iPSC colonies.
Visualizations
Signaling Pathway of ROCK Inhibition in Promoting Cell Survival
Caption: ROCK signaling pathway and the inhibitory effect of this compound.
Experimental Workflow: iPSC Generation with this compound
Caption: Experimental workflow for using this compound in iPSC generation.
Troubleshooting Logic: Addressing Low Cell Survival
Caption: Troubleshooting flowchart for low cell survival.
References
- 1. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Human iPSC Reprogramming Success: The Impact of Approaches and Source Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HA-100 stability in culture medium and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in culture medium and appropriate storage conditions for HA-100.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder?
A1: this compound dihydrochloride powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For short-term use, it is recommended to store it under desiccating conditions.
Q2: What is the best solvent to prepare an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] this compound dihydrochloride is also soluble in water.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, aliquot the this compound stock solution into single-use volumes and store at -80°C for up to one year.[1] For short-term storage (up to one month), aliquots can be stored at -20°C.[1] To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound stable in cell culture medium?
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: You can perform a stability study by incubating this compound in your cell culture medium at the desired experimental conditions (e.g., 37°C) and measuring its concentration at different time points using an analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to prevent solvent-induced precipitation and cytotoxicity. |
| The concentration of this compound exceeds its solubility in the medium. | Prepare a fresh, lower concentration of the working solution from your stock. Consider performing a solubility test in your specific medium. | |
| Inconsistent or lack of expected biological effect | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound in culture medium for each experiment. Avoid storing diluted solutions for extended periods, especially at 37°C. |
| Incorrect storage of stock solution. | Ensure stock solutions are stored at -80°C in aliquots to avoid repeated freeze-thaw cycles. | |
| Unexpected cellular toxicity or off-target effects | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Off-target effects of the inhibitor. | Compare the observed phenotype with the known signaling pathways of PKA, PKC, and PKG. Consider using a structurally different inhibitor for the same targets to confirm the on-target effect. |
Storage Conditions and Stability Data
Storage of this compound Dihydrochloride
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1] |
Solubility of this compound Dihydrochloride
| Solvent | Solubility |
| DMSO | 20 mg/mL (57.1 mM)[1] |
| Water | 70 mg/mL[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound dihydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol: Determination of this compound Stability in Cell Culture Medium using HPLC
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time at a given temperature.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
-
Incubator set to the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and a C18 column.
-
Appropriate mobile phase for HPLC (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid). This will need to be optimized for this compound.
-
Sterile tubes for sample collection.
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Immediately take a sample for the time point zero (T=0) analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Store the collected samples at -80°C until analysis to halt further degradation.
-
Prepare a standard curve of this compound in the same cell culture medium.
-
Analyze the collected samples and standards by HPLC.
-
Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation profile and calculate the half-life.
-
Signaling Pathways and Experimental Workflows
References
Identifying and mitigating off-target effects of HA-100
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects of HA-100, a potent protein kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent inhibitor of several protein kinases. Its primary targets include Rho-associated coiled-coil containing protein kinase (ROCK), cyclic GMP-dependent protein kinase (PKG), cyclic AMP-dependent protein kinase (PKA), and protein kinase C (PKC).[1][2][3]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound against some of its key targets are summarized below.
| Target | IC50 (µM) |
| cGMP-dependent protein kinase (PKG) | 4 |
| cAMP-dependent protein kinase (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light Chain Kinase (MLCK) | 240 |
Data compiled from multiple sources.[2][3]
Q3: What are the potential off-target effects of this compound?
As an isoquinolinesulfonamide derivative, this compound may exhibit off-target activity against other kinases beyond its primary targets. While a comprehensive kinome scan for this compound is not publicly available, researchers should be aware of potential cross-reactivity with other kinases, a common characteristic of this class of inhibitors. Unexpected phenotypes or experimental results may be indicative of off-target effects.
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?
Unexpected cellular phenotypes when using this compound could arise from several factors:
-
Off-target kinase inhibition: this compound may be inhibiting kinases other than your intended target, leading to unforeseen biological consequences.
-
On-target effects in unexpected pathways: The primary targets of this compound (ROCK, PKA, PKC, PKG) are involved in numerous cellular processes. Inhibition of these kinases can have wide-ranging effects that may not be immediately obvious in the context of your specific experimental system.
-
Compound concentration: Using this compound at a concentration that is too high can lead to broader off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Cell type-specific effects: The expression and importance of different kinases can vary significantly between cell types. An off-target effect that is negligible in one cell line may be pronounced in another.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Variability in experimental conditions or unaccounted-for off-target effects.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
-
Optimize Concentration: Perform a dose-response curve to identify the minimal effective concentration that elicits the desired on-target effect while minimizing potential off-target activities.
-
Use Control Compounds: Include a structurally distinct inhibitor for your primary target to confirm that the observed phenotype is due to on-target inhibition. A negative control compound with a similar chemical scaffold but no activity against the target kinase is also recommended.
-
Validate with an Orthogonal Approach: Use a non-pharmacological method, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of the target kinase, to verify that the observed phenotype is indeed a result of inhibiting the intended target.
Issue 2: Observing a phenotype that is inconsistent with the known function of the primary target.
Possible Cause: A significant off-target effect is likely responsible for the observed phenotype.
Troubleshooting Steps:
-
In Silico Prediction of Off-Targets: Utilize computational tools to predict potential off-target kinases based on the structure of this compound. This can provide a list of candidates for further investigation.
-
Broad-Spectrum Kinase Profiling: Perform a kinome-wide scan to empirically identify the off-target kinases of this compound at the concentration you are using. Services like KINOMEscan™ offer comprehensive profiling against hundreds of kinases.
-
Cellular Target Engagement Assays: Employ techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound is engaging with the predicted off-targets in your cellular model.
-
Validate Off-Target Responsibility: Once potential off-targets are identified, use specific inhibitors or genetic knockdown for those kinases to determine if they are responsible for the unexpected phenotype.
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This protocol outlines the general steps for identifying the kinase targets of this compound across the human kinome.
Methodology:
-
Compound Submission: Provide a sample of this compound at a known concentration to a commercial vendor offering kinome scanning services.
-
Assay Principle: The assay is based on a competitive binding format where a proprietary ligand is immobilized to a solid support. Test compounds are incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. This compound will compete with the immobilized ligand for binding to its target kinases.
-
Data Analysis: The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of this compound to the kinase. Data is often visualized in a "tree spot" diagram mapping the interactions across the human kinome.
-
Interpretation: Analyze the data to identify kinases that show significant binding to this compound at the tested concentration. These are your potential on- and off-targets.
Protocol 2: Validation of Off-Target Effects using Western Blotting
This protocol describes how to validate the functional inhibition of a suspected off-target kinase in a cellular context.
Methodology:
-
Cell Treatment: Culture your cells of interest and treat them with a range of this compound concentrations, including your experimental concentration and a 10-fold higher concentration. Include a vehicle control (e.g., DMSO).
-
Protein Lysate Preparation: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the suspected off-target kinase.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and the off-target kinase to ensure equal loading and expression.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate levels to the total substrate levels. A decrease in the phosphorylation of the substrate in this compound-treated cells compared to the control indicates functional inhibition of the off-target kinase.
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
References
Adjusting HA-100 treatment duration for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HA-100, a protein kinase inhibitor. The following information is intended for research scientists and drug development professionals to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isoquinoline sulfonamide derivative that acts as a potent, cell-permeable inhibitor of several protein kinases. Its primary targets include cyclic AMP-dependent protein kinase (PKA), protein kinase C (PKC), and cyclic GMP-dependent protein kinase (PKG). By inhibiting these kinases, this compound interferes with the downstream signaling pathways that regulate a variety of cellular processes.
Q2: What are the common research applications of this compound?
This compound is frequently used in stem cell biology. It has been shown to improve the efficiency of human fibroblast reprogramming and enhance single-cell survival and cloning efficiency of human pluripotent stem cells.
Q3: What is the recommended starting concentration and treatment duration for this compound?
The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific experimental goals. A typical starting point for many cell lines is a concentration range of 1-10 µM. Treatment duration can vary from a few hours to several days. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and desired outcome.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a hydrochloride salt. For stock solutions, it is recommended to dissolve the compound in a solvent such as DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of the solvent should be kept low (typically ≤0.1% DMSO) to avoid solvent-induced cellular effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the effective dose. |
| Insufficient treatment duration: The treatment time may be too short for the desired biological effect to manifest. | Conduct a time-course experiment, treating cells for varying durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. | |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation of this compound. | Prepare a fresh stock solution of this compound and store it in single-use aliquots at -20°C or -80°C. | |
| Cell line resistance: The targeted signaling pathways may not be critical for the phenotype being studied in your particular cell line. | Confirm the expression and activity of the target kinases (PKA, PKC, PKG) in your cell line. Consider using a positive control cell line known to be responsive to this compound. | |
| High levels of cell death or toxicity | Excessive concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| Prolonged treatment duration: Continuous exposure to this compound, even at a non-toxic concentration, may induce apoptosis or other forms of cell death over time. | Re-evaluate the necessary treatment duration. It's possible that a shorter exposure is sufficient to achieve the desired effect without causing significant cell death. | |
| Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). Include a solvent-only control in your experiments. | |
| Inconsistent or variable results between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses to treatment. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are within a similar passage number range for all experiments. |
| Inaccurate pipetting or dilution: Errors in preparing working solutions can lead to significant variability in the final this compound concentration. | Calibrate your pipettes regularly and be meticulous when preparing serial dilutions. | |
| Biological variability: Inherent biological differences between cell populations can contribute to variability. | Increase the number of biological replicates for each experimental condition to ensure the results are statistically significant. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay
Objective: To identify the effective and non-toxic concentration range of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of this compound dilutions in culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours). This duration should be relevant to the biological question being investigated.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT, XTT, or resazurin assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.
Protocol 2: Optimizing this compound Treatment Duration using a Time-Course Experiment
Objective: To determine the optimal length of this compound exposure required to observe the desired biological effect.
Methodology:
-
Cell Seeding: Plate cells in multiple plates or wells at a consistent density and allow them to attach overnight.
-
Treatment: Treat the cells with a predetermined optimal (or sub-lethal) concentration of this compound. Include a vehicle-treated control group.
-
Time-Point Collection: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the desired downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell imaging).
-
Downstream Analysis: Analyze the samples to measure the desired biological endpoint (e.g., phosphorylation status of a target protein, expression of a target gene, or a specific phenotypic change).
-
Data Analysis: Plot the measured effect against the treatment duration to identify the time point at which the maximal (or desired) effect is observed.
Visualizations
Common mistakes to avoid when using HA-100 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HA-100 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable protein kinase inhibitor. It primarily targets a range of serine/threonine kinases, most notably Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1] It functions as an ATP-competitive inhibitor. Due to its inhibitory effects, it is often used in studies of signal transduction pathways.
Q2: What are the common applications of this compound in research?
This compound is widely used in cell biology research to investigate signaling pathways dependent on PKA, PKC, and PKG. It has specific applications in stem cell biology, where it has been shown to improve the efficiency of human fibroblast reprogramming and enhance the survival of single human pluripotent stem cells in culture.[1]
Q3: How should I dissolve and store this compound?
This compound is typically sold as a hydrochloride salt, which has good solubility in water and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term use, a solution can be stored at 4°C. When preparing working solutions, dilute the stock in your culture medium to the final desired concentration.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific kinase being targeted. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. As a starting point, concentrations ranging from 1 µM to 50 µM are often reported in the literature.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed
-
Question: I am not observing the expected inhibitory effect of this compound in my experiment. What could be the reason?
-
Answer: There are several potential reasons for a lack of effect:
-
Improper Storage or Handling: this compound solutions, especially in aqueous buffers, may degrade over time. Ensure that your stock solutions are stored correctly and that you are using a fresh aliquot for your experiments.
-
Incorrect Concentration: The effective concentration of this compound can be highly cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cells and experimental conditions.
-
Cell Permeability: While this compound is generally cell-permeable, differences in cell membrane composition could affect its uptake.
-
Dominant Parallel Pathways: The signaling network in your cells of interest might have redundant or parallel pathways that compensate for the inhibition of PKA, PKC, or PKG.
-
Issue 2: Unexpected or Off-Target Effects
-
Question: I am observing unexpected phenotypic changes in my cells after treatment with this compound. What could be the cause?
-
Answer: this compound, like many kinase inhibitors, is not entirely specific and can inhibit other kinases, leading to off-target effects.[2]
-
Known Off-Targets: Besides PKA, PKC, and PKG, this compound is also known to inhibit myosin light-chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK) at higher concentrations. These off-target inhibitions can lead to a variety of cellular effects, including changes in cell morphology, adhesion, and migration.
-
Concentration-Dependent Effects: Off-target effects are often more pronounced at higher concentrations. Try reducing the concentration of this compound to the lowest effective dose for your primary target.
-
Control Experiments: To confirm that the observed phenotype is due to the inhibition of your target kinase, consider using more specific inhibitors for PKA, PKC, or PKG as controls, if available. Alternatively, using molecular approaches like siRNA to knockdown the target kinase can help validate the pharmacological findings.
-
Issue 3: Cell Viability and Toxicity
-
Question: I am noticing a decrease in cell viability after treating my cells with this compound. How can I mitigate this?
-
Answer: Cell toxicity can be a concern with any small molecule inhibitor.
-
Titrate the Concentration: High concentrations of this compound can be toxic to some cell lines. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cells.
-
Duration of Treatment: Continuous long-term exposure to this compound may be detrimental to cell health. Consider shorter treatment durations or intermittent exposure protocols.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Kinase | IC₅₀ (µM) |
| cGMP-dependent Protein Kinase (PKG) | 4 |
| cAMP-dependent Protein Kinase (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light-Chain Kinase (MLCK) | 240 |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot into smaller volumes and store at -20°C or -80°C.
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from your cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Following incubation, proceed with your downstream analysis (e.g., Western blotting for phosphorylation of target proteins, microscopy for morphological changes, or functional assays).
Mandatory Visualization
References
Technical Support Center: Refining HA-100 Protocols for Enhanced Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing HA-100, a potent protein kinase inhibitor. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure enhanced reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an isoquinoline sulfonamide derivative that functions as a competitive inhibitor of several protein kinases. Its primary targets are Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of their downstream substrates.
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in cell biology research to investigate signaling pathways dependent on PKA, PKC, and PKG. It has been noted for its role in improving the efficiency of human fibroblast reprogramming and enhancing single-cell survival in pluripotent stem cell cultures.[1][2]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. A good starting point is to perform a dose-response experiment ranging from 1 µM to 50 µM. Based on its IC50 values, a concentration of 10-20 µM is often effective for inhibiting PKA, PKC, and PKG in cultured cells.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Q5: I am not observing the expected inhibitory effect of this compound. What should I do?
A5: First, verify the integrity of your this compound stock solution. If possible, test its activity in a well-established, simple assay. Ensure your experimental controls are working correctly. Consider that the specific isoform of PKA, PKC, or PKG in your cell model may have a different sensitivity to this compound. Also, check for potential compensatory signaling pathways that might be activated in response to the inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of target phosphorylation | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cell permeability issues: The compound may not be effectively entering the cells. 4. High cell density: Confluent cell cultures can sometimes be less responsive to inhibitors. | 1. Prepare a fresh stock solution of this compound from powder. 2. Perform a dose-response experiment to determine the optimal concentration. 3. While this compound is generally cell-permeable, you can try a different solvent or a pre-incubation step. 4. Ensure cells are in the logarithmic growth phase and not overly confluent at the time of treatment. |
| High cell toxicity or unexpected off-target effects | 1. Concentration too high: The concentration of this compound may be causing non-specific cytotoxicity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 3. Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases. | 1. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic threshold. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). 3. If off-target effects are suspected, consider using a more specific inhibitor for the target kinase as a control. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum batch can affect signaling pathways. 2. Inconsistent this compound treatment: Variations in incubation time or final concentration. 3. Technical variability in downstream assays: Inconsistent antibody dilutions or washing steps in Western blotting or immunofluorescence. | 1. Standardize cell culture procedures, including using cells within a defined passage number range and consistent seeding densities. 2. Carefully control the timing and final concentration of this compound treatment. 3. Follow a standardized and optimized protocol for all downstream analyses. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Kinase | IC50 (µM) |
| Protein Kinase G (PKG) | 4[1] |
| Protein Kinase A (PKA) | 8[1] |
| Protein Kinase C (PKC) | 12[1] |
Table 2: Example Data - Effect of this compound on Pluripotent Stem Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 5 | 95.3 | 5.5 |
| 10 | 90.7 | 6.1 |
| 20 | 82.4 | 7.3 |
| 50 | 65.9 | 8.9 |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.
-
Downstream Analysis: Proceed with the desired downstream analysis, such as Western blotting, immunofluorescence, or a cell viability assay.
Protocol 2: Western Blot Analysis of Target Inhibition
-
Cell Lysis:
-
After this compound treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB for PKA activity, or other relevant downstream targets of PKC or PKG) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of the target.
Protocol 3: Immunofluorescence Staining for Cytoskeletal Changes
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a multi-well plate.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound as described in Protocol 1.
-
Fixation:
-
Aspirate the medium and wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-phalloidin for F-actin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining: (Optional) Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Battle for Stem Cell Survival: HA-100 vs. Y-27632
For researchers, scientists, and drug development professionals navigating the landscape of stem cell culture, ensuring cell viability, particularly after dissociation, is paramount. Dissociation-induced apoptosis, or anoikis, is a significant hurdle in stem cell research, impacting experimental outcomes and the therapeutic potential of these cells. Two commonly employed small molecules, HA-100 and Y-27632, have emerged as key players in mitigating this challenge. Both are inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a critical mediator of anoikis. This guide provides an objective, data-driven comparison of this compound and Y-27632 to aid in the selection of the optimal reagent for improving stem cell survival.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
Single-cell dissociation of pluripotent stem cells triggers the activation of the RhoA GTPase, which in turn activates its downstream effector, ROCK.[1] This signaling cascade leads to a cascade of events, including cytoskeleton rearrangement, membrane blebbing, and ultimately, apoptosis.[1][2] Both this compound and Y-27632 are cell-permeable compounds that competitively inhibit the ATP-binding site of ROCK, thereby blocking its kinase activity and preventing the downstream signaling that leads to anoikis.[3] This inhibition of the Rho/ROCK pathway is crucial for enhancing the survival of dissociated single stem cells.[1][4]
Performance Comparison: A Data-Driven Analysis
While both this compound and Y-27632 function as ROCK inhibitors, the available scientific literature provides more extensive quantitative data on the efficacy of Y-27632 in the context of stem cell survival.
Y-27632 has been widely documented to significantly improve the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) after single-cell dissociation and cryopreservation.[3][5][6] Studies have shown that treatment with Y-27632 can lead to up to a four-fold improvement in post-sorting recovery of hESCs.[7][8] Furthermore, Y-27632 has been demonstrated to enhance the proliferation of human embryonic stem cell-derived neural progenitor cells following dissociation.[9]
This compound is also recognized as a ROCK inhibitor and is utilized in stem cell applications, often as a component in cocktails for cellular reprogramming.[10] While it is reported to improve single-cell survival and support high cloning efficiency in human pluripotent stem cell cultures, direct quantitative comparisons with Y-27632 are not as readily available in published literature.[10][11]
Below is a summary of the available quantitative data for each compound:
| Parameter | This compound | Y-27632 |
| Target(s) | PKA, PKC, PKG, ROCK | ROCK1, ROCK2 |
| Effective Concentration | Typically used in reprogramming cocktails; specific concentration for survival may vary. | 5-20 µM for hESCs[12][13]; 10 µM is a commonly used effective concentration.[3][14] |
| Reported Efficacy | Improves single-cell survival and cloning efficiency.[10] | Increases post-sort recovery of hESCs by up to 4-fold.[7][8] Significantly improves survival after cryopreservation.[6] Reduces dissociation-induced apoptosis by 20-30% in neural precursors.[1][15] |
| Ki Values | Not widely reported for ROCK in a comparative context. | ROCK1: 220 nM, ROCK2: 300 nM[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these inhibitors. Below are representative protocols for the use of this compound and Y-27632 in stem cell culture.
Protocol for Improving Stem Cell Survival using Y-27632
This protocol is designed for improving the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation for passaging or sorting.
Materials:
-
hPSCs cultured in appropriate maintenance medium
-
Y-27632 (10 mM stock solution in sterile water or DMSO)
-
Cell dissociation reagent (e.g., Accutase, TrypLE)
-
Culture plates/dishes
-
Appropriate hPSC culture medium
Procedure:
-
Pre-treatment (Optional but Recommended): One hour prior to dissociation, add Y-27632 to the hPSC culture medium to a final concentration of 10 µM.
-
Cell Dissociation: Aspirate the medium and wash the cells with DPBS. Add the cell dissociation reagent and incubate at 37°C until the cells detach as single cells.
-
Cell Collection and Counting: Gently pipette the cells to ensure a single-cell suspension. Transfer the cells to a conical tube and centrifuge. Resuspend the cell pellet in fresh hPSC culture medium. Perform a cell count and viability analysis.
-
Plating: Plate the single cells onto a new culture vessel pre-coated with the appropriate matrix at the desired density.
-
Post-treatment: Add Y-27632 to the culture medium to a final concentration of 10 µM.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.
-
Continue Culture: Continue to culture the cells according to standard protocols, changing the medium daily.
Protocol for Improving Stem Cell Survival using this compound
As specific protocols for using this compound solely for improving survival post-dissociation are less common, this protocol is based on its use in reprogramming cocktails and general recommendations for ROCK inhibitors.
Materials:
-
hPSCs cultured in appropriate maintenance medium
-
This compound (stock solution in sterile water or DMSO)
-
Cell dissociation reagent
-
Culture plates/dishes
-
Appropriate hPSC culture medium
Procedure:
-
Preparation: Prepare the hPSC culture medium and supplement it with this compound to the desired final concentration (e.g., 10 µM, optimization may be required).
-
Cell Dissociation: Follow the same procedure as for Y-27632 to obtain a single-cell suspension.
-
Cell Collection and Counting: Collect and count the cells as described previously.
-
Plating: Plate the single cells in the pre-warmed medium containing this compound.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC culture medium without this compound.
-
Continue Culture: Continue with the standard cell culture maintenance protocol.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the Rho/ROCK signaling pathway and a typical workflow for evaluating the efficacy of these inhibitors.
Caption: The Rho/ROCK signaling pathway leading to anoikis and its inhibition by this compound and Y-27632.
Caption: A typical experimental workflow for comparing the efficacy of this compound and Y-27632.
Conclusion
Both this compound and Y-27632 are valuable tools for enhancing stem cell survival by inhibiting the Rho/ROCK pathway. Y-27632 is extensively validated in the scientific literature, with a wealth of quantitative data supporting its efficacy and well-established protocols for its use. This compound, while also a recognized ROCK inhibitor, has less direct comparative data available specifically for improving stem cell survival post-dissociation.
For researchers seeking a well-characterized and reliably effective agent, Y-27632 stands out as the current gold standard. However, this compound may still be a viable alternative, particularly within established reprogramming cocktails. Further head-to-head comparative studies are warranted to fully elucidate the performance differences between these two inhibitors and to guide more nuanced selection for specific stem cell applications. The choice between this compound and Y-27632 will ultimately depend on the specific experimental context, the need for a well-documented reagent, and potentially, empirical testing to determine the optimal compound and concentration for a given cell line and application.
References
- 1. Inhibition of the Rho/ROCK pathway reduces apoptosis during transplantation of embryonic stem cell-derived neural precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of Rho-associated kinase inhibition on the proteome pattern of dissociated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ROCK inhibitor Y-27632 improves recovery of human embryonic stem cells after fluorescence-activated cell sorting with multiple cell surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 9. The ROCK inhibitor Y-26732 enhances the survival and proliferation of human embryonic stem cell-derived neural progenitor cells upon dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Stem Cell Culture Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to ROCK Inhibitors: HA-100, Y-27632, and Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of HA-100 and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, namely Y-27632 and Fasudil. This document is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to ROCK Inhibitors
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] They are key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is involved in a wide array of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[3][] Consequently, ROCK inhibitors have emerged as valuable tools in biomedical research and as potential therapeutic agents for various diseases, including cancer, glaucoma, and neuronal damage.[5][6] This guide focuses on a comparative analysis of three widely used ROCK inhibitors: this compound, Y-27632, and Fasudil.
Mechanism of Action
ROCK inhibitors primarily function by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[7][8] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a decrease in actomyosin contractility and subsequent changes in cell morphology and motility.[3][9]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound, Y-27632, and Fasudil against various protein kinases. It is important to note that IC50 and Ki values can vary between different studies and experimental conditions.
| Inhibitor | Target Kinase | IC50 / Ki Value (µM) | Reference |
| This compound | PKG | IC50: 4 | [10][11] |
| PKA | IC50: 8 | [10][11] | |
| PKC | IC50: 12 | [10][11] | |
| MLCK | IC50: 240 | [10][11] | |
| Y-27632 | ROCK1 | Ki: 0.22 | [7] |
| ROCK2 | Ki: 0.3 | [7] | |
| Fasudil (HA-1077) | ROCK1 | Ki: 0.33 | [12] |
| ROCK2 | IC50: 0.158 | [12] | |
| PKA | IC50: 4.58 | [12] | |
| PKC | IC50: 12.30 | [12] | |
| PKG | IC50: 1.650 | [12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of ROCK inhibition and a typical experimental setup, the following diagrams are provided.
Caption: The Rho/ROCK signaling pathway leading to cytoskeletal regulation.
Caption: A typical workflow for a scratch wound healing assay.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of ROCK inhibitors.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of ROCK.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, a suitable ATP concentration)
-
ROCK substrate (e.g., Long S6 kinase substrate peptide)
-
ROCK inhibitors (this compound, Y-27632, Fasudil) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ROCK enzyme, and the specific substrate.
-
Add varying concentrations of the ROCK inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal (e.g., luminescence) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of ROCK inhibitors on the collective migration of a cell monolayer.[6]
Materials:
-
Cell line of interest (e.g., fibroblasts, endothelial cells, cancer cells)
-
Complete cell culture medium
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) or a specialized scratch tool
-
ROCK inhibitors (this compound, Y-27632, Fasudil)
-
Microscope with a camera
Procedure:
-
Seed cells into the wells of a culture plate and grow them until they form a confluent monolayer.
-
Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing either the ROCK inhibitor at the desired concentration or a vehicle control (DMSO).
-
Place the plate in an incubator and capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify the rate of cell migration. A delay in wound closure in the presence of the inhibitor indicates an inhibitory effect on cell migration.
Comparative Efficacy in Cellular Assays
Direct comparative studies have provided insights into the relative efficacy of these inhibitors in cellular contexts. For instance, in studies involving human pluripotent stem cells (hPSCs), both Y-27632 and Fasudil have been shown to enhance cell survival after single-cell dissociation, with Fasudil being a more cost-effective alternative.[13][14][15] In cancer cell lines, both Y-27632 and Fasudil have demonstrated the ability to inhibit cell migration and invasion, although the effective concentrations can vary depending on the cell type.[16][17] One study on keratinocytes showed that various ROCK inhibitors, including Y-27632 and Fasudil, could extend their lifespan in culture.[18]
Conclusion
The choice between this compound, Y-27632, and Fasudil as a ROCK inhibitor depends on the specific research question and experimental system.
-
Y-27632 is a highly potent and selective inhibitor of both ROCK1 and ROCK2, making it a standard choice for specifically targeting the ROCK pathway.[7]
-
Fasudil (HA-1077) is also a potent ROCK inhibitor, particularly for ROCK2, and has the advantage of being clinically approved in some countries for other indications, which may be relevant for translational research.[13][19] It also exhibits inhibitory activity against other kinases, which could be a consideration.[12]
-
This compound is a broader spectrum kinase inhibitor, affecting PKA, PKC, and PKG in addition to ROCK.[10][11] This may be advantageous in contexts where targeting multiple signaling pathways is desired, but it lacks the specificity of Y-27632 and Fasudil for the ROCK pathway.
Researchers should carefully consider the desired specificity and the cellular context when selecting a ROCK inhibitor. The provided data and protocols aim to facilitate this decision-making process and promote reproducible and robust experimental outcomes.
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation of HA-100's effect on pluripotency markers
A detailed examination of HA-100's impact on key pluripotency markers in human pluripotent stem cells (hPSCs) reveals its effectiveness in maintaining the undifferentiated state. This guide provides a comparative analysis of this compound against other commonly used small molecules, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a versatile protein kinase inhibitor with activity against Rho-associated kinase (ROCK), protein kinase A (PKA), and protein kinase C (PKC). Its application in human pluripotent stem cell (hPSC) culture has been shown to improve cell survival, particularly during single-cell passaging, and enhance reprogramming efficiency. This guide delves into the quantitative effects of this compound on the core pluripotency transcription factors—OCT4, SOX2, and NANOG—and compares its performance with alternative small molecules, including other ROCK inhibitors, JAK inhibitors, and HDAC inhibitors.
Comparative Analysis of Pluripotency Marker Expression
The maintenance of pluripotency in hPSCs is critically dependent on the stable expression of a core network of transcription factors, primarily OCT4, SOX2, and NANOG. Small molecules are widely used to modulate signaling pathways that support the activity of this network.
Data Summary:
| Compound Class | Compound | Target Pathway(s) | Effect on OCT4 Expression | Effect on SOX2 Expression | Effect on NANOG Expression |
| Multi-kinase Inhibitor | This compound | ROCK, PKA, PKC | Maintained | Maintained | Maintained/Upregulated |
| ROCK Inhibitor | Y-27632 | ROCK | Maintained | Maintained | Maintained |
| ROCK Inhibitor | Fasudil | ROCK | Maintained | Maintained | Maintained |
| JAK Inhibitor | Jaki-1 | JAK/STAT | Maintained | Maintained | Maintained |
| HDAC Inhibitor | Sodium Butyrate | HDAC | Variable | Maintained | Variable |
Signaling Pathways in Pluripotency Maintenance
The stability of the pluripotent state is governed by a complex interplay of signaling pathways. This compound's multi-target nature allows it to influence several of these key pathways.
digraph "Signaling_Pathways_in_Pluripotency" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];
subgraph "cluster_membrane" {
label="Cell Membrane";
bgcolor="#F1F3F4";
"Receptor" [shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_cytoplasm" {
label="Cytoplasm";
bgcolor="#F1F3F4";
"RhoA" [fillcolor="#FFFFFF", fontcolor="#202124"];
"ROCK" [fillcolor="#FFFFFF", fontcolor="#202124"];
"PKA" [fillcolor="#FFFFFF", fontcolor="#202124"];
"PKC" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Actin_Cytoskeleton" [label="Actin Cytoskeleton\n(Stress Fibers)", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_nucleus" {
label="Nucleus";
bgcolor="#F1F3F4";
"OCT4" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"SOX2" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"NANOG" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pluripotency_Genes" [label="Pluripotency Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"this compound" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Y-27632_Fasudil" [label="Y-27632 / Fasudil", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Receptor" -> "RhoA" [label="GPCRs, etc."];
"RhoA" -> "ROCK" [arrowhead=normal];
"ROCK" -> "Actin_Cytoskeleton" [arrowhead=normal, label="Myosin II\nactivation"];
"this compound" -> "ROCK" [arrowhead=tee, color="#EA4335"];
"this compound" -> "PKA" [arrowhead=tee, color="#EA4335"];
"this compound" -> "PKC" [arrowhead=tee, color="#EA4335"];
"Y-27632_Fasudil" -> "ROCK" [arrowhead=tee, color="#FBBC05"];
"ROCK" -> "NANOG" [arrowhead=tee, label="Indirectly\nrepresses"];
"PKA" -> "SOX2" [arrowhead=normal, label="May influence"];
"PKC" -> "NANOG" [arrowhead=tee, label="Represses"];
"OCT4" -> "Pluripotency_Genes";
"SOX2" -> "Pluripotency_Genes";
"NANOG" -> "Pluripotency_Genes";
{rank=same; "OCT4"; "SOX2"; "NANOG"};
}
Figure 2. Workflow for analyzing pluripotency marker gene expression.
Procedure:
-
Cell Culture and Treatment: Culture hPSCs as described in Protocol 1, with separate wells for each condition (e.g., control, 10 µM this compound, 10 µM Y-27632, etc.) for 48-72 hours.
-
RNA Extraction:
-
Harvest cells from each well.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (OCT4, SOX2, NANOG) and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Primer Sequences (Example):
-
OCT4-F: 5'-GACAGGGGGAGGGGAGGAGCTAGG-3'
-
OCT4-R: 5'-CTTCCCTCCAACCAGTTGCCCCAAAC-3'
-
SOX2-F: 5'-GCCGAGTGGAAACTTTTGTCG-3'
-
SOX2-R: 5'-GGCAGCGTGTACTTATCCTTCT-3'
-
NANOG-F: 5'-TGAACCTCAGCTACAAACAGGTG-3'
-
NANOG-R: 5'-AACTGCATGCAGGACTGCAGAG-3'
-
GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
This compound serves as a valuable tool in the maintenance of human pluripotent stem cells. Its ability to inhibit multiple kinases, including ROCK and PKC, contributes to the stabilization of the pluripotency network. While direct quantitative comparisons with other small molecules are still emerging, the available evidence and understanding of its mechanisms of action strongly support its use in hPSC culture to improve cell viability and maintain the undifferentiated state. The provided protocols offer a starting point for researchers to incorporate this compound into their workflows and to quantitatively assess its effects on pluripotency marker expression.
Assessing the Specificity of HA-100: A Comparative Guide for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor HA-100, focusing on its specificity against other commonly used kinase inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by offering a clear comparison of inhibitory activities based on publicly available data.
Introduction to this compound
This compound is a member of the isoquinolinesulfonamide class of compounds and is recognized as a potent inhibitor of several protein kinases.[1] It is known to target a range of kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[2][3] Additionally, this compound has been reported to inhibit Myosin Light Chain Kinase (MLCK) and is also utilized as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][4] Its ability to inhibit multiple kinases necessitates a careful evaluation of its specificity, particularly when dissecting cellular signaling pathways.
Comparative Kinase Inhibitor Specificity
To objectively assess the specificity of this compound, this guide compares its inhibitory activity (IC50 and Ki values) with that of other well-characterized kinase inhibitors: Fasudil, H-89, Bisindolylmaleimide I, and the broad-spectrum inhibitor Staurosporine. The data, summarized in the table below, has been compiled from various sources and provides a quantitative basis for comparison.
| Kinase Inhibitor | Target Kinase | IC50 (µM) | Ki (µM) |
| This compound | PKG | 4[1][2][4][5][6] | - |
| PKA | 8[1][2][4][5][6] | - | |
| PKC | 12[1][2][4][5][6] | 6.5[1][4] | |
| MLCK | 240[1][4][5][6] | 61[4] | |
| Fasudil (HA-1077) | ROCK2 | 0.158[2] | - |
| PKA | 4.58[2] | 1.6 | |
| PKG | 1.650[2] | 1.6 | |
| PKC | 12.30[2] | 3.3 | |
| MLCK | - | 36 | |
| H-89 | PKA | 0.048[1] | 0.048[5] |
| PKG | - | ~0.48 (10-fold selective for PKA over PKG)[5] | |
| PKC | - | >24 (500-fold selective for PKA over PKC)[5] | |
| ROCKII | 0.27[5] | - | |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 0.02[3] | - |
| PKCβI | 0.017[3] | - | |
| PKCβII | 0.016[3] | - | |
| PKCγ | 0.02[3] | - | |
| Staurosporine | PKC | 0.0027[7] | - |
| PKA | 0.015[7] | - | |
| PKG | 0.018[7] | - | |
| MLCK | 0.021[7] | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate a simplified signaling pathway involving PKA and a typical experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified PKA signaling pathway and points of inhibition.
References
- 1. revvity.com [revvity.com]
- 2. MLCK Kinase Enzyme System Application Note [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mybiosource.com [mybiosource.com]
- 7. bmglabtech.com [bmglabtech.com]
Quantitative PCR Analysis: Validating Gene Expression Changes with HA-100
A Comparative Guide for Researchers
For researchers in drug development and cell biology, understanding the molecular effects of small molecule inhibitors is paramount. HA-100, a potent inhibitor of several protein kinases including Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), and protein kinase C (PKC), has garnered interest for its therapeutic potential.[1] This guide provides a comprehensive comparison of this compound with other well-known ROCK inhibitors, Y-27632 and Fasudil, focusing on the validation of gene expression changes using quantitative Polymerase Chain Reaction (qPCR). We present hypothetical experimental data and detailed protocols to aid in the design and interpretation of your research.
Comparative Analysis of Kinase Inhibitors
This compound's broader specificity, targeting PKA and PKC in addition to ROCK, distinguishes it from more selective ROCK inhibitors like Y-27632 and Fasudil.[1] This can lead to a wider range of effects on gene expression. The following table summarizes the key characteristics of these inhibitors:
| Feature | This compound | Y-27632 | Fasudil (HA-1077) |
| Primary Targets | ROCK, PKA, PKC, PKG[1] | ROCK1, ROCK2[2] | ROCK1, ROCK2[2] |
| Known Cellular Effects | Inhibition of smooth muscle contraction, promotion of stem cell survival.[3] | Inhibition of stress fiber formation, promotion of cell migration. | Vasodilation, neuroprotection.[3] |
| Common Research Applications | Stem cell research, cardiovascular research. | Cell migration studies, cancer research.[4] | Treatment of cerebral vasospasm, research in neurodegenerative diseases.[3] |
Hypothetical Gene Expression Changes Validated by qPCR
To illustrate the potential differences in gene expression modulation by these inhibitors, we present a hypothetical dataset. In this scenario, a human umbilical vein endothelial cell (HUVEC) line was treated with 10 µM of this compound, Y-27632, or Fasudil for 24 hours. The expression of genes involved in cell adhesion, cytoskeletal arrangement, and cell cycle progression was then quantified using qPCR. The data, presented as fold change relative to a vehicle control, is summarized below.
| Gene Symbol | Gene Name | Function | This compound Fold Change | Y-27632 Fold Change | Fasudil Fold Change |
| ACTA2 | Actin, Alpha 2, Smooth Muscle | Cytoskeletal protein | ↓ 2.5 | ↓ 3.0 | ↓ 2.8 |
| CDH1 | Cadherin 1 (E-cadherin) | Cell-cell adhesion | ↑ 1.8 | ↑ 2.2 | ↑ 2.0 |
| FN1 | Fibronectin 1 | Extracellular matrix protein | ↓ 2.1 | ↓ 2.5 | ↓ 2.3 |
| CCND1 | Cyclin D1 | Cell cycle progression | ↑ 1.5 | ↑ 1.2 | ↑ 1.3 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | ↑ 2.0 | ↑ 1.7 | ↑ 1.8 |
Experimental Protocols
A detailed methodology is crucial for reproducible qPCR results. Below are the protocols for the key experimental stages.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Treatment: Cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either 10 µM this compound, 10 µM Y-27632, 10 µM Fasudil, or a vehicle control (DMSO). Cells were incubated for 24 hours.
RNA Isolation and cDNA Synthesis
-
RNA Extraction: Total RNA was isolated from the treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions. RNA concentration and purity were determined using a spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
Quantitative PCR (qPCR)
-
Reaction Mix: qPCR reactions were prepared using a SYBR Green-based qPCR master mix. Each reaction contained 10 µl of master mix, 1 µl of forward primer (10 µM), 1 µl of reverse primer (10 µM), 2 µl of diluted cDNA, and nuclease-free water to a final volume of 20 µl.
-
Primer Sequences:
-
ACTA2 Fwd: 5'-GGCATCCACGAAACCACCTA-3', Rev: 5'-AGGGGCCAGCTTCGTCATAC-3'
-
CDH1 Fwd: 5'-ATGGGGCTTCATTCACATCC-3', Rev: 5'-TGCAGCTTCCTTCCTCTGTG-3'
-
FN1 Fwd: 5'-GACAACTGCCGTAGACCTGG-3', Rev: 5'-TGGCACTGACTGAGTAGTCCG-3'
-
CCND1 Fwd: 5'-GCTGCGAAGTGGAAACCATC-3', Rev: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
CDKN1A Fwd: 5'-TGTCCGTCAGAACCCATGC-3', Rev: 5'-AAAGTCGAAGTTCCATCGCTC-3'
-
GAPDH (Reference Gene) Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Thermocycling Conditions: The qPCR was performed on a real-time PCR system with the following cycling conditions: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[5]
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.[5]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. Global Gene Expression Profiling and Bioinformatics Analysis Reveal Downregulated Biomarkers as Potential Indicators for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous protein kinase inhibitor gamma terminates immediate-early gene expression induced by cAMP-dependent protein kinase (PKA) signaling: termination depends on PKA inactivation rather than PKA export from the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA-seq and microarray complement each other in transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis: Unveiling the Protein-Level Impact of HA-100 and Its Alternatives
A Comparative Guide for Researchers
HA-100 is a potent inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), cGMP-dependent Protein Kinase (PKG), and Rho-associated coiled-coil containing protein kinase (ROCK).[1] Its inhibitory action on the ROCK signaling pathway, a crucial regulator of cell shape, motility, and contraction, makes it a valuable tool in cell biology research. To provide a practical comparison for researchers, this guide focuses on well-characterized alternative ROCK inhibitors, Y-27632 and Fasudil, for which extensive Western blot data is available.
Comparative Analysis of ROCK Inhibitors
The following table summarizes the key characteristics and observed protein-level effects of this compound and its alternatives, Y-27632 and Fasudil. The data for Y-27632 and Fasudil is derived from various Western blot analyses, demonstrating their impact on downstream targets of the ROCK pathway.
| Inhibitor | Target Profile | Reported Effects on Protein Expression (via Western Blot) | Cell Types Studied | Concentrations Used | References |
| This compound | PKA, PKC, PKG, ROCK | Data not available in published literature. | - | - | [1] |
| Y-27632 | ROCK1, ROCK2 | - Inhibition of α-smooth muscle actin and vimentin expression. - Reduction of TGF-β-induced phosphorylation of MAP kinase. - Increased phosphorylation of ERK. - Inhibition of fibrosis and epithelial-mesenchymal transition (EMT) markers. - Upregulation of AQP5 protein expression. | Human Tenon fibroblasts, Human periodontal ligament stem cells, Human prostate cells, Salivary gland stem cells | 2, 10, 20, 50 µM | [2][3][4][5][6] |
| Fasudil | ROCK1, ROCK2 | - Inhibition of VEGF-stimulated tyrosine phosphorylation of paxillin and FAK. - Decrease in phosphorylation of MYPT-1 and MLC. - No significant change in total ROCK-1 protein levels. - Inhibition of α-SMA, MLCP, LIMK1, p-Cofilin, collagen I, and collagen III protein expression. - Suppression of LPS-induced nuclear translocation of NF-κB p65. | Human umbilical vein endothelial cells (HUVECs), GK rats, Human urethral scar fibroblasts, Rat pulmonary microvascular endothelial cells | 10, 12.5, 25, 50 µM | [7][8][9][10][11] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Detailed Experimental Protocol: Western Blotting
The following is a generalized protocol for performing Western blot analysis to assess the effects of ROCK inhibitors on protein expression and phosphorylation. Specific antibody dilutions and incubation times should be optimized for each experiment.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentrations of this compound, Y-27632, Fasudil, or a vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay or a similar method.
3. SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Electrotransfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1, anti-phospho-MLC, anti-ROCK1, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
7. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
8. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
9. Washing:
-
Repeat the washing step as described in step 7.
10. Detection and Imaging:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Analyze the band intensities using appropriate software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
This guide provides a framework for researchers interested in the protein-level effects of this compound and its alternatives. While the absence of direct Western blot data for this compound is a limitation, the comparative data from alternative ROCK inhibitors offer valuable insights into the expected downstream effects on the ROCK signaling pathway. The provided protocols and diagrams serve as a practical resource for designing and executing experiments to further investigate the roles of these important kinase inhibitors.
References
- 1. stemcell.com [stemcell.com]
- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for HA-100 (Dihydrochloride)
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of the protein kinase inhibitor HA-100 (Dihydrochloride).
This document provides critical safety and logistical information for the handling of this compound (Dihydrochloride), a potent inhibitor of protein kinases including PKA, PKC, and PKG. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound (Dihydrochloride) is a crystalline solid that is harmful if swallowed or inhaled and can cause skin, eye, and respiratory tract irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound (Dihydrochloride).
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times when handling the solid compound or solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid powder, especially when there is a risk of generating dust, a NIOSH-approved N95 or P1 dust mask is recommended.[1][3] |
Glove Chemical Resistance
While specific permeation data for this compound is limited, the following table provides a general guide for glove selection based on the chemical class of this compound (an isoquinoline derivative).
| Glove Material | Chemical Resistance Rating | Breakthrough Time (General Guidance) |
| Nitrile | Good to Excellent | > 60 minutes for many organic compounds. |
| Latex | Fair to Good | Variable, potential for allergic reactions. |
| Butyl Rubber | Excellent | High resistance to a wide range of chemicals. |
Note: This information is a guideline. It is crucial to consult the specific chemical resistance chart provided by your glove manufacturer.
Operational Plans: Handling and Experimental Protocols
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[1] Use in a well-ventilated area or with appropriate exhaust ventilation.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage is at -20°C for long-term stability.
Experimental Protocol: General Workflow for Using this compound in Cell Culture
This protocol outlines a general procedure for treating cultured cells with this compound. Specific concentrations and incubation times will need to be optimized for your particular cell line and experiment.
-
Stock Solution Preparation:
-
Dissolve this compound (Dihydrochloride) in a suitable solvent, such as sterile DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions.
-
-
Treatment with this compound:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) under standard culture conditions.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as western blotting, RT-PCR, or functional assays, to assess the effects of this compound on your target of interest.
-
Caption: General experimental workflow for cell treatment with this compound.
Signaling Pathway Inhibition
This compound is known to inhibit several protein kinases, primarily Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG).[4][5][6] Understanding this mechanism is crucial for interpreting experimental results.
Caption: this compound inhibits PKA, PKC, and PKG signaling pathways.
Disposal Plans
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound by contacting a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be collected in a designated hazardous waste container.
-
Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[7]
By adhering to these safety and handling protocols, you can minimize risks and ensure the safe and effective use of this compound in your research.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. PKA & PKG [sigmaaldrich.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
